WRR-483
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H41N7O4S |
|---|---|
分子量 |
583.7 g/mol |
IUPAC名 |
N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C29H41N7O4S/c1-35-18-20-36(21-19-35)29(38)34-26(13-8-17-32-28(30)31)27(37)33-24(15-14-23-9-4-2-5-10-23)16-22-41(39,40)25-11-6-3-7-12-25/h2-7,9-12,16,22,24,26H,8,13-15,17-21H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32)/b22-16+/t24-,26-/m0/s1 |
InChIキー |
QLVPCZICLZOVOF-GQCXWPLSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
WRR-483: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRR-483 is a potent, irreversible inhibitor of cysteine proteases, demonstrating significant therapeutic potential, particularly in the context of Chagas' disease.[1][2][3] An analog of K11777, this compound distinguishes itself by the substitution of a phenylalanine residue with arginine at the P2 position.[2] This modification confers a high affinity for cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][2][4] This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.
Chemical Structure and Properties
This compound is a vinyl sulfone-based inhibitor.[1][5] Its chemical formula is C29H41N7O4S, with a molecular weight of 583.75 g/mol .[5] The structure is characterized by a dipeptidyl backbone coupled to a vinyl sulfone warhead, which is responsible for its irreversible binding to the active site of target proteases.[1][2]
| Property | Value |
| Chemical Formula | C29H41N7O4S |
| Molecular Weight | 583.75 g/mol |
| CAS Number | 1076088-50-0 |
| IUPAC Name | N-((S)-5-guanidino-1-oxo-1-(((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)pentan-2-yl)-4-methylpiperazine-1-carboxamide |
| Mechanism of Action | Irreversible cysteine protease inhibitor |
| Primary Target | Cruzain |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates and their subsequent coupling.[1][4] The overall synthetic strategy is summarized in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1 & 2: Synthesis of Amine (4) [4]
-
To a solution of Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (3) in CH2Cl2, add benzyl alcohol, 4-dimethylaminopyridine (B28879) (DMAP), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and N-methylmorpholine.
-
Stir the reaction mixture until completion, then work up to isolate the benzyl ester.
-
Treat the crude ester with piperidine (B6355638) in CH2Cl2 to remove the Fmoc protecting group, yielding amine 4. The overall yield for these two steps is 90%.[4]
Step 3 & 4: Synthesis of Urea (5) [4]
-
Dissolve amine 4 in CH2Cl2 and treat with triphosgene (B27547) in the presence of sodium bicarbonate to form the isocyanate.
-
Add N-methylpiperazine to the reaction mixture to form the urea derivative 5. The yield for these two steps is 93%.[4]
Step 5: Synthesis of Carboxylic Acid (6) [4]
-
Subject urea 5 to hydrogenolysis using 5% palladium on carbon (Pd/C) in methanol (B129727) to deprotect the carboxylic acid, affording intermediate 6 in 92% yield.[4]
Step 6 & 7: Synthesis of Protected Vinyl Sulfone (8) [1]
-
Remove the tert-butyl carbonate (Boc) protecting group from vinyl sulfone 7 using trifluoroacetic acid (TFA) in CH2Cl2.
-
Couple the resulting amine with carboxylic acid 6 using N-hydroxybenzotriazole (HOBT), EDC, and N-methylmorpholine in a mixture of dimethylformamide (DMF) and CH2Cl2 to give the protected vinyl sulfone 8 in 84% yield.[1][4]
Step 8: Synthesis of this compound (2) [1]
-
Treat the protected vinyl sulfone 8 with a 3:1 mixture of trifluoroacetic acid and CH2Cl2 to remove the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
-
After purification, this compound (2) is obtained in 86% yield.[1][4]
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of cruzain, the primary cysteine protease of T. cruzi.[2][3] Its mechanism of action involves the irreversible covalent modification of the active site cysteine residue of the protease through a Michael addition reaction.[1][2] This covalent bond formation permanently inactivates the enzyme, disrupting essential parasitic processes and ultimately leading to parasite death.[1][4]
Caption: Mechanism of action of this compound.
In Vitro and In Vivo Efficacy
Kinetic studies have demonstrated the potent inhibitory activity of this compound against cruzain, with its efficacy being pH-dependent.[1][2] Furthermore, this compound has shown high efficacy in cell culture assays against T. cruzi proliferation.[1][2][3] In animal models of acute Chagas' disease, this compound effectively eradicates the parasite infection, highlighting its potential as a therapeutic agent.[1][2][3]
Table 2: Kinetic Data for this compound against Various Proteases [1][2]
| Protease | k_inact / K_i (M⁻¹s⁻¹) at pH 5.5 | k_inact / K_i (M⁻¹s⁻¹) at pH 8.0 |
| Cruzain | 1,300 | 14,000 |
| Rhodesain | 1,100 | 1,100 |
| tbcatB | Weak inhibitor | Weak inhibitor |
Conclusion
This compound is a promising lead compound in the development of new therapeutics for Chagas' disease. Its well-defined structure, established synthetic route, and potent, irreversible mechanism of action against a key parasitic enzyme make it an attractive candidate for further preclinical and clinical investigation. The detailed synthetic protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
WRR-483 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of WRR-483, a potent vinyl sulfone inhibitor. The primary molecular target of this compound has been identified as cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][3] This document details the mechanism of action, quantitative enzymatic and cellular activity, and the preclinical validation of this compound as a promising anti-trypanosomal agent.
Target Identification and Mechanism of Action
This compound is an analog of K11777, another well-characterized cruzain inhibitor.[1][2] The mode of action of this compound involves the irreversible covalent modification of the active site cysteine residue (Cys25) of cruzain. The vinyl sulfone moiety of this compound acts as a Michael acceptor, and the catalytic cysteine of the enzyme attacks the vinyl group, leading to the formation of a stable thioether linkage. This covalent modification permanently inactivates the enzyme, disrupting its essential functions in the parasite's life cycle, which include host cell invasion, differentiation, and evasion of the host immune response.
A 1.5 Å resolution crystal structure of the this compound-cruzain complex has confirmed this covalent interaction and elucidated the specific binding interactions within the enzyme's active site.
Figure 1: Mechanism of irreversible inhibition of cruzain by this compound.
Quantitative Data
The inhibitory activity of this compound against cruzain has been quantified through various enzymatic and cell-based assays. The data is summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition of Cruzain by this compound
| Parameter | Value | Conditions | Reference |
| kinact/Ki | 36,600 M-1s-1 | pH 5.5 | |
| kinact/Ki | 113,200 M-1s-1 | pH 8.0 | |
| pIC50 | >7 (70 nM) | pH 5.5 | |
| pIC50 | ~8 (8 nM) | pH 8.0 |
Table 2: In Vitro and In Vivo Efficacy of this compound against Trypanosoma cruzi
| Assay | Parameter | Value | Conditions | Reference |
| In Vitro Anti-parasitic Activity | EC50 | ~5 µM | T. cruzi-infected murine cardiomyoblasts | |
| In Vivo Murine Model | Survival | 100% | Acute Chagas' disease model (CA-I/72 clone) | |
| In Vivo Murine Model | Parasite Clearance | 3/5 mice parasite-free in heart and skeletal muscle | Acute Chagas' disease model (CA-I/72 clone) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described in the literature. A summary of the key steps is as follows:
-
Esterification and Fmoc Removal: Commercially available Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine is esterified with benzyl (B1604629) alcohol, followed by the removal of the Fmoc protecting group to yield the amine.
-
Urea (B33335) Formation: The resulting amine is converted to an isocyanate using triphosgene, which then reacts with N-methylpiperazine to form a urea derivative.
-
Deprotection: The carboxylic acid is deprotected by hydrogenolysis.
-
Coupling: The tert-butyl carbonate blocking group of a vinyl sulfone precursor is removed, and the resulting amine is coupled with the deprotected carboxylic acid to yield the protected this compound.
-
Final Deprotection: The final compound, this compound, is obtained after deprotection with trifluoroacetic acid.
Cruzain Inhibition Assay
The enzymatic activity of cruzain and its inhibition by this compound can be assessed using a fluorogenic substrate.
-
Reagents: Recombinant cruzain, fluorogenic substrate (e.g., Z-Phe-Arg-AMC), assay buffer (e.g., sodium acetate (B1210297) or citrate-phosphate buffer at desired pH), this compound stock solution in DMSO.
-
Procedure: a. Cruzain is pre-incubated with varying concentrations of this compound in the assay buffer. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The increase in fluorescence due to the release of AMC is monitored over time using a fluorescence plate reader. d. The rate of reaction is calculated from the linear portion of the fluorescence curve. e. The second-order rate constant (kinact/Ki) for irreversible inhibition is determined by plotting the observed rate constant (kobs) against the inhibitor concentration.
Trypanosoma cruzi Cell Culture Assay
The efficacy of this compound against T. cruzi can be evaluated in an in vitro cell culture model.
-
Cell Culture: Murine cardiomyoblasts (or another suitable host cell line) are seeded in multi-well plates and cultured to form a monolayer.
-
Infection: The cell monolayers are infected with trypomastigotes of T. cruzi (e.g., CA-I/72 clone) for a few hours.
-
Treatment: After infection, the cells are washed to remove non-internalized parasites, and fresh medium containing various concentrations of this compound is added.
-
Incubation: The treated cultures are incubated for a period of time (e.g., 72 hours) to allow for parasite replication within the host cells.
-
Analysis: The cells are fixed and stained with a nuclear stain (e.g., DAPI). The number of intracellular parasites (amastigotes) per host cell is quantified by fluorescence microscopy. The EC50 value is calculated from the dose-response curve.
Murine Model of Acute Chagas' Disease
The in vivo efficacy of this compound is assessed in a mouse model of acute Chagas' disease.
-
Animal Model: Immunocompetent mice (e.g., C3H or C57BL/6) are used.
-
Infection: Mice are infected with a lethal dose of T. cruzi trypomastigotes (e.g., 106 parasites of the CA-I/72 clone).
-
Treatment: Treatment with this compound (e.g., at a specific dose in a suitable vehicle) is initiated shortly after infection and continued for a defined period. A control group receives the vehicle only.
-
Monitoring: The survival of the mice in each group is monitored daily.
-
Histopathology: At the end of the experiment, tissues (e.g., heart and skeletal muscle) are collected, fixed, and examined histologically for the presence of parasite nests (amastigotes) and signs of inflammation.
Experimental and Validation Workflow
The overall workflow for the identification and validation of this compound as a cruzain inhibitor is depicted below.
Figure 2: Experimental workflow for the validation of this compound.
References
The Biological Activity of WRR-483 Against Trypanosoma cruzi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of WRR-483, a potent vinyl sulfone inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the etiological agent of Chagas disease. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Executive Summary
This compound is a small molecule, irreversible cysteine protease inhibitor designed as an analog of K11777.[1][2] It demonstrates significant trypanocidal activity both in vitro and in vivo against Trypanosoma cruzi.[1][2] The primary mechanism of action of this compound is the covalent modification of the active site cysteine of cruzain, a protease essential for the parasite's life cycle, including nutrition, differentiation, and evasion of the host immune response.[1] Crystallographic studies have confirmed that this compound binds to the active site of cruzain in a manner similar to other vinyl sulfone inhibitors. The compound exhibits pH-dependent affinity for cruzain and has shown efficacy comparable to K11777 in a murine model of acute Chagas disease.
Quantitative Data
The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key findings.
Table 1: pH Dependence of Cruzain Inhibition by this compound and K11777
| Compound | pH | IC50 (nM) | kinact/Ki (M-1s-1) |
| This compound | 5.5 | 190 | 110,000 |
| 8.0 | 20 | 410,000 | |
| K11777 | 5.5 | 50 | 1,030,000 |
| 8.0 | 50 | 234,000 |
Data sourced from Bryant et al., 2010.
Table 2: In Vitro Activity of this compound and Analogs Against T. cruzi
| Compound | EC50 (µM) |
| This compound | 0.2 |
| K11777 | 4.2 |
| Posaconazole | 0.2 |
| WRR-662 (oxyguanidine analog) | >10 |
| WRR-666 (oxyguanidine analog) | >10 |
| Inhibitor 14 (oxyguanidine analog) | 0.269 |
Data for this compound, K11777, and Posaconazole sourced from Bryant et al., 2010. Data for oxyguanidine analogs sourced from Health et al., 2015.
Table 3: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease
| Treatment Group | Survival Outcome |
| Untreated Control | All mice died within 21-60 days |
| This compound | All mice survived the acute infection |
| K11777 | All mice survived the acute infection |
Mice were infected with 106 trypomastigotes of the virulent CA-I/72 clone.
Mechanism of Action: Inhibition of Cruzain and Downstream Effects
This compound acts as an irreversible inhibitor of cruzain, a cysteine protease vital for T. cruzi survival and pathogenesis. Cruzain is known to play a role in immune evasion by interfering with the host's NF-κB signaling pathway. By inhibiting cruzain, this compound is believed to restore the host's ability to mount an effective immune response against the parasite.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cruzain Inhibition Assay
The inhibitory activity of this compound against cruzain was determined using a fluorogenic substrate.
Caption: Workflow for the cruzain inhibition assay.
Protocol Details:
-
Enzyme: Recombinant cruzain.
-
Substrate: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC).
-
Buffer: Citrate-phosphate buffer at varying pH values (e.g., 5.5 and 8.0).
-
Detection: Fluorescence measurement (excitation at 355 nm, emission at 460 nm).
-
Analysis: IC50 values were determined by plotting the initial velocity against the inhibitor concentration.
In Vitro Anti-parasitic Assay (Macrophage Infection Model)
The efficacy of this compound against intracellular T. cruzi was assessed using a macrophage infection model.
Caption: Workflow for the in vitro anti-parasitic assay.
Protocol Details:
-
Host Cells: J774 murine macrophages or bovine embryo skeletal muscle (BESM) cells.
-
Parasite: T. cruzi trypomastigotes (e.g., CA-I/72 clone).
-
Drug Concentrations: A range of concentrations of this compound were tested to determine the dose-response relationship.
-
Staining: DAPI (4′,6-diamidino-2-phenylindole) was used to visualize the nuclei of both host cells and parasites.
-
Imaging: Fluorescence microscopy was used to count the number of infected cells and the number of parasites per cell.
In Vivo Murine Model of Acute Chagas Disease
The in vivo efficacy of this compound was evaluated in a mouse model of acute Chagas disease.
Caption: Workflow for the in vivo murine model.
Protocol Details:
-
Animal Model: BALB/c mice.
-
Infection: Intraperitoneal injection of 106T. cruzi trypomastigotes (CA-I/72 clone).
-
Treatment: Oral administration of this compound (e.g., 100 mg/kg/day) for a specified duration.
-
Endpoints: Parasitemia levels, survival rates, and parasite burden in tissues as determined by histology.
Conclusion
This compound is a promising lead compound for the development of new therapies for Chagas disease. Its potent and specific inhibition of cruzain, coupled with its demonstrated efficacy in both in vitro and in vivo models, warrants further investigation. This technical guide provides a comprehensive summary of the available data and methodologies to support ongoing research and development efforts in this area.
References
The Architectural Core of WRR-483: A Vinyl Sulfone Inhibitor Targeting Cruzain
For Researchers, Scientists, and Drug Development Professionals
WRR-483 is a potent, irreversible inhibitor of cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][3] Its efficacy is intrinsically linked to its vinyl sulfone warhead, a key structural feature that facilitates a covalent bond with the active site of the enzyme. This technical guide delves into the core structure of this compound, its mechanism of action, and the experimental methodologies used to characterize this promising trypanocidal agent.
The Vinyl Sulfone Moiety: An Electrophilic Trap
The defining feature of this compound's reactivity is its vinyl sulfone group (O₂S(CH=CH₂)). This functional group acts as a Michael acceptor, a chemical entity that readily undergoes nucleophilic addition.[4][5] In the context of cruzain inhibition, the deprotonated thiol of the active site cysteine residue (Cys25) acts as the nucleophile, attacking the β-carbon of the vinyl group. This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme. The vinyl sulfone moiety is relatively inert in the absence of a potent nucleophile like the catalytic cysteine of the protease, contributing to its selectivity.
Structural Insights from Crystallography
X-ray crystallography studies of this compound in complex with cruzain have provided atomic-level details of their interaction. A 1.5 Å crystal structure reveals that this compound binds covalently to the active site Cys25 of the protease. Beyond the covalent interaction, the inhibitor establishes several non-covalent contacts within the enzyme's active site cleft, which is composed of seven substrate-binding sites (S4 to S3'). Key interactions involve hydrogen bonds and van der Waals forces with residues such as Gln19, Trp184, and Glu205, further stabilizing the inhibitor-enzyme complex. The arginine side chain at the P2 position of this compound forms a salt bridge with a negatively charged residue in the S2 subsite of cruzain, a critical interaction for its potency.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound against cruzain and other cysteine proteases has been quantified through various kinetic assays. The data highlights its potency and selectivity.
| Target Protease | Parameter | Value | Conditions | Reference |
| Cruzain | k_inact / K_i | 2,100,000 M⁻¹s⁻¹ | pH 5.5 | |
| Cruzain | IC₅₀ | 2.79 ± 0.00 μM | Not Specified | |
| Cathepsin B | k_inact / K_i | 1,100,000 M⁻¹s⁻¹ | pH 5.5 | |
| Cathepsin L | k_inact / K_i | 1,800,000 M⁻¹s⁻¹ | pH 5.5 | |
| EhCP1 | Not Specified | Potent Inhibitor | Not Specified |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving standard peptide coupling and organic synthesis techniques. A representative synthetic scheme is as follows:
-
Esterification and Fmoc Deprotection: Commercially available Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine is esterified with benzyl (B1604629) alcohol, followed by the removal of the Fmoc protecting group using piperidine.
-
Urea (B33335) Formation: The resulting amine is converted to an isocyanate using triphosgene, which then reacts with N-methylpiperazine to form a urea linkage.
-
Carboxylic Acid Deprotection: The benzyl ester is deprotected via hydrogenolysis using palladium on carbon to yield the free carboxylic acid.
-
Peptide Coupling: The tert-butyl carbonate protecting group of a vinyl sulfone amine precursor is removed, and the resulting amine is coupled to the carboxylic acid from the previous step using a coupling agent like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBT).
-
Final Deprotection: The remaining protecting groups on the arginine side chain are removed using a strong acid, such as trifluoroacetic acid (TFA), to yield this compound.
All reactions are typically conducted under an inert atmosphere (e.g., nitrogen) using dry solvents. Purification of intermediates and the final product is achieved through techniques like column chromatography and recrystallization. Characterization is performed using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cruzain Inhibition Assay
The inhibitory potency of this compound against cruzain is determined using a fluorogenic substrate assay.
-
Enzyme and Inhibitor Preparation: Recombinant cruzain is expressed and purified. A stock solution of this compound is prepared in a suitable solvent like DMSO.
-
Assay Conditions: The assay is typically performed in a buffer at a pH optimal for cruzain activity (e.g., pH 5.5).
-
Reaction Initiation: The enzyme is pre-incubated with varying concentrations of this compound for a specific period. The reaction is then initiated by the addition of a fluorogenic substrate (e.g., Z-FR-AMC).
-
Data Acquisition: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial rates of reaction are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value. For irreversible inhibitors like this compound, the second-order rate constant (k_inact / K_i) is determined by analyzing the progress curves of the inhibition reaction.
X-ray Crystallography
To determine the three-dimensional structure of the this compound-cruzain complex:
-
Crystallization: Purified cruzain is co-crystallized with an excess of this compound. This is typically achieved using vapor diffusion methods, where a drop containing the protein-inhibitor solution is equilibrated against a reservoir solution containing a precipitant.
-
Data Collection: The resulting crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data is processed, and the structure is solved using molecular replacement with a known cruzain structure as a search model. The model of this compound is then built into the electron density map, and the entire complex is refined to yield the final structure.
Visualizing the Mechanism and Workflow
Caption: Mechanism of irreversible inhibition of cruzain by this compound.
Caption: Experimental workflow for the evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antiparasitic Properties of WRR-483: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WRR-483 is a potent, irreversible cysteine protease inhibitor demonstrating significant antiparasitic activity, particularly against Trypanosoma cruzi, the etiologic agent of Chagas' disease. This technical guide provides a comprehensive overview of the core research surrounding this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers in the fields of parasitology, medicinal chemistry, and drug development.
Introduction
Chagas' disease, a neglected tropical disease, poses a significant health burden in many parts of the world.[1] The limitations of current therapies necessitate the development of novel chemotherapeutic agents. Cruzain, the major cysteine protease of Trypanosoma cruzi, is a validated drug target due to its essential role in the parasite's life cycle.[1][2][3][4] this compound, a vinyl sulfone-based inhibitor, has emerged as a promising candidate for the treatment of Chagas' disease. This document details the trypanocidal properties of this compound, providing a technical foundation for further investigation and development.
Mechanism of Action
This compound functions as an irreversible inhibitor of cruzain. Its mechanism involves the covalent modification of the active site cysteine residue of the enzyme. This action is facilitated by the vinyl sulfone warhead, which acts as a Michael acceptor. Crystallographic studies of the this compound-cruzain complex have confirmed this covalent binding, elucidating the specific molecular interactions within the enzyme's active site. The inhibition of cruzain disrupts essential physiological processes in T. cruzi, ultimately leading to parasite death.
Quantitative Efficacy Data
The antiparasitic activity of this compound has been quantified through both in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Activity of this compound against T. cruzi
| Assay Type | Parasite Stage | Metric | Value | Reference |
| Cruzain Inhibition | Enzyme | kobs/[I] (M⁻¹s⁻¹) at pH 5.5 | 1,600 | |
| Cruzain Inhibition | Enzyme | kobs/[I] (M⁻¹s⁻¹) at pH 7.5 | 16,000 | |
| Cell Culture | Amastigote | IC50 | Not explicitly stated, but high efficacy reported |
Note: The rate of cruzain inactivation by this compound is pH-dependent.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas' Disease
| Treatment Group | Dose Regimen | Outcome | Reference |
| This compound | 50 mg/kg, twice daily for 20 days | 100% survival | |
| K11777 (comparator) | 50 mg/kg, twice daily for 20 days | 100% survival | |
| Untreated Control | N/A | 0% survival (death within 21-60 days) |
Table 3: Pharmacokinetic and Toxicological Data for this compound
| Parameter | Value | Reference |
| Clearance (Cl) | 27.5 mL/min/kg | |
| Volume of Distribution (Vd) | 15.1 L/kg | |
| Half-life (t1/2) | 6.4 h (at 10 mg/kg IV) | |
| Oral Bioavailability (%F) | <1% | |
| No Observed Adverse Effect Level (NOAEL) | >100 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide summaries of the key experimental protocols employed in the evaluation of this compound.
Synthesis of this compound
A detailed, multi-step synthesis of this compound has been described. The process involves the coupling of a protected arginine derivative to a vinyl sulfone moiety. For the complete, step-by-step synthesis protocol, including reagents and reaction conditions, please refer to the primary literature.
Cruzain Inhibition Assay
The inhibitory activity of this compound against cruzain is determined by measuring the rate of inactivation of the enzyme.
-
Enzyme: Recombinant cruzain.
-
Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC).
-
Assay Buffer: Typically a sodium acetate (B1210297) buffer at a specific pH (e.g., 5.5).
-
Procedure:
-
Cruzain is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorometer.
-
The rate of inactivation (kobs) is determined at each inhibitor concentration, and the second-order rate constant (kobs/[I]) is calculated.
-
In Vitro Anti-T. cruzi Cell Culture Assay
This assay evaluates the efficacy of this compound against the intracellular (amastigote) stage of T. cruzi.
-
Host Cells: J774 macrophages or other suitable host cell line.
-
Parasite: T. cruzi trypomastigotes (e.g., CA-I/72 clone).
-
Procedure:
-
Host cells are seeded in microtiter plates and infected with trypomastigotes.
-
After infection, the cells are treated with various concentrations of this compound.
-
The plates are incubated for a set period (e.g., 72 hours).
-
The number of intracellular amastigotes is quantified, often using a reporter system (e.g., β-galactosidase-expressing parasites) or by microscopic counting.
-
The IC50 value is determined from the dose-response curve.
-
In Vivo Murine Model of Acute Chagas' Disease
Animal models are essential for evaluating the in vivo efficacy of antiparasitic compounds.
-
Animal Model: C3H mice (female, 3-4 weeks old).
-
Parasite Strain: T. cruzi CA-I/72 clone (trypomastigotes).
-
Infection: Mice are infected intraperitoneally with 10^6 trypomastigotes.
-
Treatment: Treatment with this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) is initiated shortly after infection and continued for a defined period (e.g., 20 days).
-
Endpoints:
-
Parasitemia: Monitored by counting parasites in blood samples.
-
Survival: Monitored daily.
-
Cure: Assessed by methods such as PCR on blood or tissue samples after the treatment period.
-
X-ray Crystallography
To understand the molecular basis of inhibition, the crystal structure of the cruzain-WRR-483 complex was determined.
-
Protein: Recombinant cruzain.
-
Inhibitor: this compound.
-
Crystallization: The cruzain-WRR-483 complex is crystallized, typically using vapor diffusion methods.
-
Data Collection: X-ray diffraction data are collected from the crystals using a synchrotron source.
-
Structure Determination: The three-dimensional structure is solved and refined to high resolution (e.g., 1.5 Å).
Conclusion
This compound is a well-characterized cysteine protease inhibitor with potent trypanocidal activity against T. cruzi. Its efficacy has been demonstrated in both in vitro and in vivo models of Chagas' disease. The detailed mechanistic and experimental data presented in this guide provide a solid foundation for its further development as a potential therapeutic agent. While its low oral bioavailability may present a challenge for systemic administration, its high potency and efficacy warrant further investigation, potentially through formulation strategies or for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
WRR-483 and the Disruption of the Trypanosoma cruzi Life Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WRR-483 is a potent, irreversible vinyl sulfone cysteine protease inhibitor that has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on the parasite, and detailed experimental protocols for its evaluation. The primary target of this compound is cruzain, the major cysteine protease of T. cruzi, which is essential for the parasite's survival, differentiation, and pathogenesis across all life cycle stages.[1][2][3][4] This document summarizes the current understanding of this compound's impact on the epimastigote, trypomastigote, and amastigote forms of the parasite, presenting available data in a structured format to aid researchers in the field of anti-parasitic drug development.
Introduction to Trypanosoma cruzi and the Role of Cruzain
Trypanosoma cruzi undergoes a complex life cycle, alternating between an insect vector and a mammalian host. The main stages are:
-
Epimastigotes: Replicative, non-infective forms found in the midgut of the triatomine insect vector.
-
Metacyclic Trypomastigotes: Non-replicative, infective forms found in the hindgut of the insect and transmitted to the mammalian host.
-
Amastigotes: Replicative forms that reside and multiply within the cytoplasm of mammalian host cells.
-
Bloodstream Trypomastigotes: Non-replicative forms that are released from infected cells and circulate in the bloodstream, capable of infecting other cells or being taken up by an insect vector to continue the cycle.
Cruzain, a papain-like cysteine protease, is expressed throughout all stages of the T. cruzi life cycle and plays a pivotal role in various physiological processes, including:
-
Nutrition: Degradation of host proteins for parasite nourishment.
-
Differentiation: Facilitating the transformation between life cycle stages (e.g., metacyclogenesis).
-
Host Cell Invasion: Aiding in the penetration of host cells.
-
Immune Evasion: Cleavage of host immunoglobulins and other immune system components.
Given its critical functions, cruzain is a well-validated target for the development of anti-Chagasic drugs.
Mechanism of Action of this compound
This compound is a peptidomimetic vinyl sulfone inhibitor designed to irreversibly bind to the active site of cysteine proteases. Its mechanism of action against T. cruzi is the specific and covalent inhibition of cruzain.[1] The vinyl sulfone moiety of this compound acts as a Michael acceptor for the nucleophilic attack by the active site cysteine residue (Cys25) of cruzain. This forms a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for the activity of this compound against cruzain and T. cruzi.
Table 1: Kinetic Data for Cruzain Inhibition by this compound
| Parameter | Value | Conditions | Reference |
| kobs/[I] (M-1s-1) | 4,800 | pH 5.5 | |
| IC50 (nM) | 70 | pH 5.5, citrate-phosphate buffer | |
| IC50 (nM) | 8 | pH 8.0, citrate-phosphate buffer |
Note: The potency of this compound against cruzain is pH-dependent, showing a nearly 10-fold increase in potency at pH 8.0 compared to pH 5.5.
Table 2: In Vitro and In Vivo Efficacy of this compound against T. cruzi
| Assay | Parasite Stage | Efficacy Metric | Value | Conditions | Reference |
| Cell Culture Assay | Amastigote | - | High Efficacy | J774 macrophages infected with CA-I/72 clone | |
| Murine Model | Trypomastigote & Amastigote | Survival | 100% | Acute Chagas' disease model, CA-I/72 clone |
Note: Specific IC50 values for this compound against epimastigote, trypomastigote, and amastigote forms of T. cruzi are not explicitly detailed in the primary literature. The "high efficacy" in cell culture primarily reflects activity against the intracellular amastigote stage.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cruzain Inhibition Assay
Objective: To determine the potency and kinetics of this compound inhibition of cruzain.
Materials:
-
Recombinant cruzain
-
This compound
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant cruzain to the wells of a microplate.
-
Add the this compound dilutions to the wells containing cruzain and pre-incubate for a defined period (e.g., 5 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).
-
Calculate the initial reaction velocities (vi) from the linear portion of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For determining the second-order rate constant (kobs/[I]), progress curves at different inhibitor concentrations are fitted to the equation for irreversible inhibition.
In Vitro Amastigote Proliferation Assay
Objective: To assess the efficacy of this compound in inhibiting the proliferation of intracellular T. cruzi amastigotes.
Materials:
-
J774 macrophage cell line
-
T. cruzi trypomastigotes (e.g., CA-I/72 clone)
-
This compound
-
Culture medium (e.g., DMEM with 10% FBS)
-
Giemsa stain
-
Microscope
Protocol:
-
Seed J774 macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophage monolayer with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).
-
After an incubation period to allow for invasion (e.g., 2-4 hours), wash the wells to remove non-internalized parasites.
-
Add fresh culture medium containing serial dilutions of this compound to the infected cells.
-
Incubate the plates for 72-96 hours to allow for amastigote replication.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Quantify the number of intracellular amastigotes per 100 host cells using light microscopy.
-
Calculate the percentage of inhibition of parasite proliferation relative to untreated controls and determine the IC50 value.
In Vivo Murine Model of Acute Chagas' Disease
Objective: To evaluate the in vivo efficacy of this compound in a murine model of acute Chagas' disease.
Materials:
-
Susceptible mouse strain (e.g., C3H/HeN)
-
Virulent T. cruzi strain (e.g., CA-I/72 clone)
-
This compound formulated for in vivo administration
-
Vehicle control
Protocol:
-
Infect mice intraperitoneally with a lethal dose of T. cruzi trypomastigotes (e.g., 106 parasites).
-
Initiate treatment with this compound at a specified dose and regimen (e.g., daily for 20 days), starting at a defined time post-infection.
-
Include a control group receiving the vehicle alone.
-
Monitor parasitemia regularly by examining blood samples under a microscope.
-
Record survival rates for all groups over a defined period (e.g., 60 days).
-
At the end of the study, tissues can be collected for histopathological analysis to assess parasite burden and inflammation.
Conclusion
This compound is a promising anti-trypanosomal agent that effectively targets cruzain, a key enzyme in the life cycle of T. cruzi. Its demonstrated efficacy in both in vitro and in vivo models highlights its potential as a lead compound for the development of new therapies for Chagas disease. Further studies are warranted to fully elucidate its activity against all life cycle stages of the parasite and to optimize its pharmacokinetic and pharmacodynamic properties for clinical application. This technical guide provides a comprehensive summary of the current knowledge on this compound and serves as a valuable resource for researchers dedicated to combating Chagas disease.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
WRR-483: A Technical Guide to its Specificity for Cruzain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vinyl sulfone inhibitor, WRR-483, and its specificity as an inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes the inhibitor's mechanism of action and its impact on relevant biological pathways.
Introduction
Cruzain is a critical enzyme for the survival, replication, and virulence of Trypanosoma cruzi, making it a validated and compelling target for the development of new therapeutics for Chagas disease.[1][2][3][4][5] this compound, an analog of the cruzain inhibitor K11777, has demonstrated significant trypanocidal activity both in cell culture and in animal models.[1][2][3][4][6] Its mechanism of action is through the covalent modification of the active site cysteine of cruzain, effectively and irreversibly inhibiting its enzymatic activity.[1][2][3][4][6] This guide explores the quantitative measures of this inhibition, the specificity of this compound for cruzain over other proteases, and the experimental protocols used to determine these characteristics.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against cruzain has been quantified through various kinetic assays. The data reveals a pH-dependent affinity of the inhibitor for the enzyme.[3][6]
| Target Enzyme | Inhibitor | pH | **kobs/[I] (M⁻¹s⁻¹) ** | IC₅₀ (µM) | Reference |
| Cruzain | This compound | 5.5 | 4,800 | - | [3] |
| Cruzain | This compound | 8.0 | - | - | [7] |
| Cruzain | K11777 | 5.5 | >100,000 | - | [3] |
| Rhodesain | This compound | - | No inhibition at 10 µM | - | [3] |
| tbcatB | This compound | - | - | - | [3] |
Table 1: Second-Order Rate Constants for the Inhibition of Cysteine Proteases by this compound and K11777. The data indicates that while K11777 is a more potent inhibitor of cruzain, this compound still demonstrates modest inhibitory activity. Notably, this compound shows selectivity for cruzain over the related protease rhodesain.[3]
| Protease | This compound IC₅₀ (µM) | K11777 IC₅₀ (µM) |
| Papain | >10 | - |
| Cathepsin B | <10 | <10 |
| Cathepsin C | <10 | <10 |
| Cathepsin L | Moderate | - |
| Cathepsin S | <10 | <10 |
| Cathepsin V | Moderate | - |
| Calpain-1 | No inhibition | - |
| Cathepsin H | No inhibition | - |
| Cathepsin K | No inhibition | - |
Table 2: Selectivity Profile of this compound and K11777 against a Panel of Proteases. this compound exhibits activity against some members of the papain-like cathepsin family, but with moderate potency against cathepsins L and V. It does not inhibit other cysteine proteases like calpain-1 and cathepsins H and K.[6]
Mechanism of Action and Structural Insights
Crystallographic studies have elucidated the precise mechanism by which this compound inhibits cruzain. The inhibitor binds covalently to the active site cysteine (Cys25) of the enzyme through a Michael addition reaction.[1][2][3][4][6] This irreversible binding is a hallmark of vinyl sulfone inhibitors.
The 1.5 Å crystal structure of the cruzain-WRR-483 complex reveals key interactions within the active site.[1][2][3][6] The vinyl sulfone moiety of this compound forms hydrogen bonds with the side chains of His162 and Gln19.[6] The P2 arginine of this compound, a distinguishing feature from K11777 which has a phenylalanine at this position, also forms critical interactions within the binding pocket.[6]
Caption: Covalent inhibition of cruzain by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the specificity of this compound for cruzain, based on methodologies described in the cited literature.
Cruzain Inhibition Assay
This assay is used to determine the inhibitory potency of compounds against cruzain.
Materials:
-
Recombinant cruzain
-
Fluorogenic substrate (e.g., Z-FR-MCA)
-
Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 1 mM β-mercaptoethanol and 0.01% Triton X-100
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a defined concentration of cruzain (e.g., 0.5 nM) to each well of the microtiter plate.
-
Add the different concentrations of this compound to the wells containing cruzain.
-
Incubate the enzyme and inhibitor mixture for a specified period (e.g., 10 minutes) at room temperature. For time-dependent inhibitors, this pre-incubation step is crucial.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 2.5 µM Z-FR-MCA) to each well.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 340 nm excitation and 440 nm emission for Z-FR-MCA).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for a typical cruzain inhibition assay.
Determination of Second-Order Rate Constants (kobs/[I])
For irreversible inhibitors like this compound, determining the second-order rate constant provides a more accurate measure of inhibitory potency than IC₅₀ values, which can be dependent on assay conditions.
Procedure: The experimental setup is similar to the IC₅₀ determination. The rate of enzyme inactivation is measured at different inhibitor concentrations. The observed rate constant (kobs) is then plotted against the inhibitor concentration ([I]), and the slope of the resulting line represents the second-order rate constant (kobs/[I]).
Protease Selectivity Profiling
To assess the specificity of this compound, its inhibitory activity is tested against a panel of other proteases, particularly human cathepsins, which share structural similarities with cruzain.
Procedure: The inhibition assay described in section 4.1 is repeated for each protease in the panel, using the appropriate buffer and substrate for each enzyme. The IC₅₀ values are then compared to determine the selectivity profile of this compound.
Role of Cruzain in T. cruzi Pathogenesis and Signaling
Cruzain plays a multifaceted role in the lifecycle and pathogenesis of T. cruzi. It is involved in parasite nutrition, differentiation, and evasion of the host immune response.[5][8][9] One of the key mechanisms of immune evasion mediated by cruzain is the interruption of the NF-κB signaling pathway in host macrophages.[8][9][10]
During the early stages of infection, cruzain hinders the activation of macrophages by preventing the phosphorylation of IκB and subsequently the nuclear translocation of NF-κB p65.[8][9] This suppression of the host inflammatory response allows the parasite to survive and replicate within the host cell.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi [escholarship.org]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Synthesis and Evaluation of Oxyguanidine Analogues of the Cysteine Protease Inhibitor this compound against Cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion | PLOS Pathogens [journals.plos.org]
- 9. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]
Methodological & Application
Application Notes and Protocols: WRR-483 for in vitro Trypanosoma cruzi Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRR-483 is a potent, irreversible vinyl sulfone cysteine protease inhibitor that has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2][3] It acts by covalently modifying the active site of cruzain, the major cysteine protease of T. cruzi, which is essential for the parasite's life cycle, including replication and invasion of host cells.[1][3] These characteristics make this compound a valuable tool for in vitro studies of T. cruzi inhibition and a potential candidate for drug development. This document provides detailed protocols for assessing the in vitro efficacy of this compound against intracellular T. cruzi amastigotes and for determining its inhibitory activity against recombinant cruzain.
Mechanism of Action
This compound is an analog of K11777 and functions as a mechanism-based inhibitor of cruzain. The vinyl sulfone moiety of this compound acts as a Michael acceptor, forming a covalent thioether bond with the active site cysteine residue (Cys25) of cruzain. This irreversible binding inactivates the enzyme, disrupting critical cellular processes in the parasite that depend on cruzain's proteolytic activity. The inhibitory activity of this compound against cruzain is pH-dependent.
Quantitative Data Summary
The following tables summarize the reported efficacy and kinetic data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 0.2 µM | T. cruzi (CA-I/72 strain) infected Bovine Embryo Skeletal Muscle (BESM) cells | |
| CC50 | > 20 µM | Bovine Embryo Skeletal Muscle (BESM) cells |
Table 1: In Vitro Efficacy of this compound against T. cruzi
| Parameter | Value | pH | Buffer | Reference |
| kobs/[I] (M⁻¹s⁻¹) | 4,800 | 5.5 | Acetate | |
| IC50 | 70 nM | 5.5 | Citrate-Phosphate | |
| IC50 | 8 nM | 8.0 | Citrate-Phosphate |
Table 2: Kinetic Data for Cruzain Inhibition by this compound
Experimental Protocols
In Vitro T. cruzi Amastigote Inhibition Assay
This protocol details the methodology to assess the efficacy of this compound against the intracellular amastigote stage of T. cruzi.
Materials:
-
Bovine Embryo Skeletal Muscle (BESM) cells
-
Trypanosoma cruzi trypomastigotes (e.g., CA-I/72 strain)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS), sterile
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed BESM cells into a 96-well plate at a density of 1,000 cells per well in 150 µL of complete RPMI-1640 medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4 hours to allow for cell attachment.
-
Infection: Infect the BESM cell monolayers with 1,000 trypomastigotes per well (Multiplicity of Infection, MOI = 1).
-
Incubation: Incubate the infected plates for 2 hours at 37°C.
-
Washing: After the incubation period, gently wash the cells once with 200 µL of sterile PBS to remove non-internalized trypomastigotes.
-
Compound Addition: Replace the medium with fresh complete RPMI-1640 containing serial dilutions of this compound. A typical concentration range is 0.3 µM to 20 µM. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Fixation and Staining:
-
Carefully remove the medium.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei and parasite kinetoplasts with DAPI for 10 minutes.
-
-
Quantification:
-
Visualize the plates using a fluorescence microscope at 400x magnification.
-
Count the number of intracellular amastigotes and host cell nuclei in multiple fields per well.
-
Calculate the average number of amastigotes per cell.
-
Determine the EC50 value by plotting the percentage of parasite inhibition against the log concentration of this compound.
-
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of WRR-483 in a Mouse Model of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America. The development of novel chemotherapeutic agents is crucial for effective treatment. WRR-483, a vinyl sulfone, is an irreversible inhibitor of cruzain, the major cysteine protease of T. cruzi. Cruzain is essential for the parasite's life cycle, playing a critical role in host cell invasion, differentiation, and evasion of the host immune response. Inhibition of this enzyme has been validated as a promising therapeutic strategy against Chagas disease. This compound has demonstrated significant trypanocidal activity in both in vitro and in vivo models, making it a compound of interest for further investigation.[1][2][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of acute Chagas disease.
Mechanism of Action of this compound
This compound is an analog of K11777, another potent cruzain inhibitor. The vinyl sulfone moiety of this compound forms a covalent bond with the active site cysteine residue of cruzain, leading to its irreversible inhibition. By inhibiting cruzain, this compound disrupts essential parasitic processes, including the invasion of host cells and replication. Cruzain is known to cleave host proteins and modulate signaling pathways to facilitate infection. By blocking this activity, this compound helps to control the parasite load and allows the host immune system to mount a more effective response.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in a murine model of acute Chagas disease.
Table 1: In Vivo Efficacy of this compound in an Acute Chagas Disease Mouse Model
| Treatment Group | Number of Mice | Survival Rate | Mean Survival Time (Days) |
| Untreated Control | Not Specified | 0% | 21-60 |
| This compound | Not Specified | 100% | >60 (Survived acute phase) |
| K11777 (Reference) | Not Specified | 100% | >60 (Survived acute phase) |
Data extracted from a study by Chen et al. (2010), where mice were infected with the CA-I/72 clone of T. cruzi.
Experimental Protocols
Below are detailed protocols for key experiments involving the use of this compound in a mouse model of Chagas disease.
Protocol 1: Murine Model of Acute Chagas Disease
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c or other susceptible strains (e.g., C3H/He).
-
Age: 6-8 weeks.
-
Sex: Female mice are commonly used.
2. Parasite Strain:
-
Trypanosoma cruzi Strain: CA-I/72 clone (virulent). Other virulent strains can also be used.
-
Source: Maintained by in vitro culture in liver infusion tryptose (LIT) medium or by passage in immunocompromised mice.
3. Infection Procedure:
-
Harvest trypomastigotes from cell culture supernatants or from the blood of infected donor mice.
-
Wash the parasites in sterile phosphate-buffered saline (PBS).
-
Count the parasites using a hemocytometer.
-
Infect mice via intraperitoneal (i.p.) injection with 1 x 10^6 trypomastigotes in a volume of 0.1-0.2 mL of PBS.
Protocol 2: Preparation and Administration of this compound
Disclaimer: The precise dosage, route, and frequency of this compound administration were not explicitly detailed in the primary publication demonstrating its in vivo efficacy. The following protocol is based on the administration of its closely related and comparably effective analog, K11777.
1. Formulation:
-
Dissolve this compound in a vehicle suitable for in vivo administration. A common vehicle for similar compounds is a mixture of 30% Dimethyl Sulfoxide (DMSO) and 70% sterile distilled water.
-
Prepare the formulation fresh daily.
2. Dosage and Administration:
-
Dosage: 50 mg/kg of body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Twice daily (e.g., every 12 hours).
-
Duration: 20-30 consecutive days, starting on the day of infection.
Protocol 3: Evaluation of Treatment Efficacy
1. Monitoring of Parasitemia:
-
Starting 3-5 days post-infection, collect a small amount of blood from the tail vein of each mouse.
-
Determine the number of trypomastigotes per milliliter of blood using a hemocytometer.
-
Monitor parasitemia every 2-3 days during the acute phase.
2. Survival Analysis:
-
Monitor the mice daily for clinical signs of disease (e.g., ruffled fur, lethargy, weight loss) and mortality.
-
Record the date of death for each animal.
-
Plot survival curves (e.g., Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare treated and untreated groups.
3. Histopathology (at the end of the experiment):
-
Euthanize surviving mice at a predetermined time point after the acute phase (e.g., 60-90 days post-infection).
-
Collect major organs, particularly the heart, skeletal muscle, liver, and spleen.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections microscopically for the presence of amastigote nests and inflammatory infiltrates.
Conclusion
This compound is a promising cruzain inhibitor with demonstrated efficacy in a murine model of acute Chagas disease. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for the advancement of novel treatments for Chagas disease.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new cruzipain-mediated pathway of human cell invasion by Trypanosoma cruzi requires trypomastigote membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WRR-483 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of WRR-483 for animal studies, based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound as a potential therapeutic agent.
Introduction
This compound is a vinyl sulfone cysteine protease inhibitor that has demonstrated significant efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2][3][4] It functions as an irreversible inhibitor of cruzain, a critical cysteine protease for the parasite's life cycle.[1][2][4] Preclinical studies in murine models of acute Chagas disease have shown that this compound can effectively eradicate the parasite and ensure host survival.[1][5]
Mechanism of Action
This compound targets the active site of cruzain, a major cysteine protease of Trypanosoma cruzi.[1][2][3] The vinyl sulfone moiety of this compound forms a covalent bond with the active site cysteine residue of the enzyme, leading to its irreversible inhibition.[1][2] This inhibition disrupts essential parasitic processes, ultimately leading to parasite death.[1]
Dosage and Administration in a Murine Model of Acute Chagas Disease
The following table summarizes the key parameters for the administration of this compound in a mouse model of acute Chagas disease, as reported in preclinical studies.
| Parameter | Details |
| Animal Model | Mice |
| Parasite Strain | Trypanosoma cruzi (virulent CA-I/72 clone) |
| Infection Dose | 10^6 trypomastigotes |
| Compound | This compound |
| Control Groups | Untreated infected mice; Mice treated with K11777 (a known cruzain inhibitor) |
| Outcome | Survival of the acute infection |
Experimental Protocol: In Vivo Efficacy Study
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a murine model of acute Chagas disease.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma cruzi trypomastigotes (e.g., CA-I/72 clone)
-
This compound
-
Vehicle for drug formulation (e.g., sterile PBS)
-
Standard animal housing and handling equipment
-
Tools for parasite quantification (e.g., hemocytometer)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Infection: Infect mice with 10^6 T. cruzi trypomastigotes via an appropriate route (e.g., intraperitoneal injection).
-
Group Allocation: Randomly divide the infected mice into treatment and control groups.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final administration concentration.
-
Administration: Administer this compound to the treatment group. The specific dosage, route, and frequency should be determined based on preliminary studies. As a starting point, a regimen previously used for a similar compound (K11777) could be considered.
-
Monitoring: Monitor the animals daily for clinical signs of disease and mortality.
-
Parasitemia Measurement: At regular intervals, collect blood samples to determine the level of parasitemia.
-
Data Analysis: Analyze the survival data and parasitemia levels to evaluate the efficacy of this compound.
Quantitative Data Summary
In a murine model of acute Chagas' disease, treatment with this compound resulted in a significant survival benefit.[1]
| Treatment Group | Number of Animals | Survival Outcome |
| Untreated Control | Not specified | All died within 21-60 days |
| This compound | Not specified | All survived the acute infection |
| K11777 | Not specified | All survived the acute infection |
Conclusion
This compound is a promising drug candidate for the treatment of Chagas disease. The provided application notes and protocols offer a framework for researchers to conduct further in vivo studies to establish optimal dosing regimens and expand on the promising preclinical findings. Careful consideration of the experimental design, including appropriate controls and endpoints, is crucial for the successful evaluation of this compound's therapeutic potential.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. cea.unizar.es [cea.unizar.es]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WRR-483 in Parasite Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of WRR-483, a potent vinyl sulfone cysteine protease inhibitor, in the context of in vitro parasite research. The primary focus is on its application against Trypanosoma cruzi, the causative agent of Chagas disease, and Entamoeba histolytica, the parasite responsible for amoebiasis.
Introduction
This compound is an analog of the well-characterized cysteine protease inhibitor K11777. It functions as an irreversible inhibitor of certain cysteine proteases, which are crucial for the survival, replication, and pathogenesis of several parasites.[1][2][3][4] By targeting these essential enzymes, this compound presents a valuable tool for studying parasite biology and as a potential therapeutic agent.
Mechanism of Action
The primary mechanism of action for this compound is the covalent modification of the active site cysteine residue within the target protease.[1][2][3][4] In Trypanosoma cruzi, the principal target is cruzain, the major cysteine protease of the parasite.[1][2][3][4] The vinyl sulfone group of this compound acts as a Michael acceptor for the nucleophilic attack by the thiolate of the active site cysteine (Cys25). This forms a stable, covalent bond, leading to irreversible inhibition of the enzyme's activity.[1][2] Cruzain is vital for the parasite's life cycle, involved in processes such as nutrient acquisition and evasion of the host immune response.[1][3]
In Entamoeba histolytica, this compound has been shown to be a potent inhibitor of the cathepsin L-like cysteine protease, EhCP1. This enzyme is implicated in the parasite's ability to invade host tissues.
References
- 1. Identification of an Entamoeba histolytica Serine-, Threonine-, and Isoleucine-Rich Protein with Roles in Adhesion and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth and genetic manipulation of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Induction of Entamoeba histolytica Cyst-like Structures from Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cruzain Enzyme Kinetics with WRR-483
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing WRR-483, a potent vinyl sulfone inhibitor, for studying the enzyme kinetics of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease.
Introduction
Cruzain is a critical enzyme for the survival and pathogenesis of T. cruzi, making it a key target for the development of novel therapeutics for Chagas disease.[1][2][3] this compound is a peptidomimetic vinyl sulfone that acts as an irreversible inhibitor of cruzain.[4][5] It forms a covalent bond with the active site cysteine residue (Cys25) of the enzyme, leading to its inactivation. Understanding the kinetics of this inhibition is crucial for the evaluation of this compound and its analogs as potential drug candidates.
Mechanism of Action of this compound
This compound inhibits cruzain through a time-dependent, irreversible mechanism. The vinyl sulfone "warhead" of the inhibitor acts as a Michael acceptor for the nucleophilic attack by the catalytic Cys25 residue in the cruzain active site. This results in the formation of a stable, covalent thioether bond, effectively inactivating the enzyme. The interaction is also influenced by the P1, P2, and P3 moieties of the inhibitor, which fit into the corresponding specificity pockets of the enzyme's active site.
Caption: Covalent inhibition of cruzain by this compound.
Quantitative Data: Enzyme Inhibition Kinetics
The inhibitory potency of this compound against cruzain is typically determined by measuring the second-order rate constant of inhibition (kobs/[I] or kinact/Ki). This parameter reflects the efficiency of the inhibitor in inactivating the enzyme. The inhibition is pH-dependent, with higher potency observed at elevated pH levels.
| Inhibitor | Enzyme | pH | kobs/[I] (M-1s-1) | Reference |
| This compound | Cruzain | 7.4 | 4,800 | |
| K11777 (comparator) | Cruzain | 7.4 | >100,000 |
Experimental Protocols
Recombinant Cruzain Expression and Purification
Objective: To obtain active, purified recombinant cruzain for use in kinetic assays.
Materials:
-
Pichia pastoris expression system harboring the cruzain gene
-
Appropriate growth media and induction reagents
-
Lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 mM EDTA, 1 mM DTT)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)
-
Size-exclusion chromatography column
-
Protein concentration determination assay (e.g., Bradford or BCA)
Protocol:
-
Culture the Pichia pastoris cells expressing recombinant cruzain according to standard protocols.
-
Induce protein expression as required by the specific expression vector.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Clarify the lysate by high-speed centrifugation.
-
Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the recombinant cruzain using an appropriate elution buffer (e.g., containing imidazole (B134444) for Ni-NTA).
-
Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other impurities.
-
Pool the fractions containing pure, active cruzain.
-
Determine the protein concentration and assess purity by SDS-PAGE.
-
Store the purified enzyme in a suitable buffer at -80°C.
Cruzain Enzyme Kinetics Assay with this compound
Objective: To determine the second-order rate of inhibition of cruzain by this compound.
Materials:
-
Purified recombinant cruzain
-
Assay buffer: 0.1 M sodium acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5. Other pH conditions can be used to study pH dependency.
-
Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin).
-
This compound stock solution in DMSO.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.
Protocol:
-
Prepare a stock solution of the fluorogenic substrate Z-Phe-Arg-AMC in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the desired volume of assay buffer.
-
Add a small volume of the this compound dilutions to the wells. Include a DMSO-only control (no inhibitor).
-
Add a pre-determined concentration of purified cruzain (e.g., 1.5 nM final concentration) to each well to initiate the pre-incubation of enzyme and inhibitor.
-
Incubate the plate at a constant temperature (e.g., 30°C) for various time points to allow for the time-dependent inhibition to occur.
-
To initiate the enzymatic reaction, add the fluorogenic substrate Z-Phe-Arg-AMC to each well (e.g., 5.0 µM final concentration).
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Collect data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
Data Analysis
Objective: To calculate the second-order rate constant of inhibition.
-
For each inhibitor concentration, plot the fluorescence intensity versus time.
-
Determine the initial velocity (rate of substrate cleavage) from the linear portion of each progress curve.
-
Plot the observed initial velocity (vobs) against the pre-incubation time for each this compound concentration.
-
The data should fit to a single exponential decay equation: vobs = vf + (vi - vf)e-kobst where vi is the initial velocity, vf is the final velocity, t is the pre-incubation time, and kobs is the pseudo-first-order rate constant.
-
Plot the calculated kobs values against the corresponding this compound concentrations ([I]).
-
The data should fit to a linear equation: kobs = kinact[I] / (Ki + [I]) For an irreversible inhibitor where Ki >> [I], this simplifies to a linear relationship. The slope of this line represents the second-order rate constant of inhibition (kobs/[I] or kinact/Ki).
Caption: Workflow for determining the inhibition kinetics of this compound against cruzain.
References
- 1. scielo.br [scielo.br]
- 2. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Chemical–biological characterization of a cruzain inhibitor reveals a second target and a mammalian off-target [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WRR-483: A Tool Compound for Chagas Disease Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America.[1][2] The limitations of current therapies, including significant side effects and variable efficacy, underscore the urgent need for novel drug discovery initiatives.[3] Cruzain, the major cysteine protease of T. cruzi, is a validated and critical drug target due to its essential role in the parasite's life cycle, including nutrition, invasion, and immune evasion.[4][5][6] WRR-483 is a potent, irreversible vinyl sulfone inhibitor of cruzain, demonstrating significant trypanocidal activity in both in vitro and in vivo models of Chagas disease.[4][6][7] As an analog of K11777, another well-characterized cruzain inhibitor, this compound serves as a valuable tool compound for researchers engaged in the discovery and development of new anti-Chagasic agents.[7]
These application notes provide detailed protocols for the use of this compound in key experimental assays, a summary of its quantitative inhibitory data, and visualizations of its mechanism of action and experimental workflows to guide researchers in their drug discovery efforts.
Mechanism of Action
This compound functions as an irreversible inhibitor of cruzain. Its vinyl sulfone moiety acts as a Michael acceptor, forming a covalent bond with the active site cysteine residue (Cys25) of the enzyme.[5] This covalent modification permanently inactivates the protease, disrupting its vital functions within the parasite. Crystallographic studies of the cruzain-WRR-483 complex have confirmed this covalent binding and elucidated the specific interactions within the enzyme's active site.[4][5] The potency of this compound is pH-dependent, showing increased activity at higher pH.[6]
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity against cruzain and its efficacy against T. cruzi.
Table 1: In Vitro Efficacy of this compound against Trypanosoma cruzi
| Assay Type | Cell Line | T. cruzi Strain | Endpoint | This compound EC50 (µM) |
| Intracellular Amastigote Assay | J774 Macrophages | CA-I/72 | Parasite Survival | ~2.5 |
Data extracted from in vitro studies described in Chen et al. (2010).
Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease
| Mouse Strain | T. cruzi Strain | Treatment | Dosage | Outcome |
| C3H | CA-I/72 | This compound | 50 mg/kg/day | 100% survival |
| C3H | CA-I/72 | K11777 (Control) | 50 mg/kg/day | 100% survival |
| C3H | CA-I/72 | Untreated Control | N/A | 0% survival |
Data from in vivo murine model studies as reported in Chen et al. (2010).
Experimental Protocols
Protocol 1: Cruzain Inhibition Assay using a Fluorogenic Substrate
This protocol details the determination of the inhibitory activity of this compound against recombinant cruzain.
Materials and Reagents:
-
Recombinant cruzain
-
This compound
-
Fluorogenic substrate: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC)
-
Assay Buffer: 0.1 M Sodium Acetate, 5 mM Dithiothreitol (DTT), 0.01% Triton X-100, pH 5.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant cruzain stock in assay buffer to the desired final concentration (e.g., 0.5-1.5 nM).
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to the appropriate wells.
-
Include control wells:
-
No inhibitor control (100% activity): Add 50 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.
-
No enzyme control (background): Add 100 µL of assay buffer.
-
-
-
Pre-incubation: Add 50 µL of the diluted cruzain solution to each well (except the no-enzyme control). Mix gently and incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of Z-FR-AMC in assay buffer. The final substrate concentration should be at or below the Km value for cruzain (typically 1-5 µM). Add 100 µL of the Z-FR-AMC working solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Record the fluorescence every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by expressing the inhibited rates as a percentage of the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using suitable software to determine the IC50 value. For irreversible inhibitors like this compound, determining the second-order rate constant (kinact/Ki) provides a more accurate measure of potency.
-
Protocol 2: In Vitro Anti-Trypanosoma cruzi Macrophage Assay
This protocol outlines the procedure to evaluate the efficacy of this compound against the intracellular (amastigote) stage of T. cruzi.
Materials and Reagents:
-
J774 macrophage cell line
-
Trypanosoma cruzi trypomastigotes (e.g., CA-I/72 strain)
-
This compound
-
Complete culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
96-well culture plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed J774 macrophages into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Infection:
-
On the day of the experiment, infect the macrophage monolayers with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).
-
Incubate for 2 hours at 37°C to allow for parasite invasion.
-
After the incubation period, wash the cells once with sterile PBS to remove extracellular parasites.
-
-
Compound Treatment:
-
Replace the medium with fresh complete culture medium containing various concentrations of this compound (e.g., 0.3 µM to 20 µM).
-
Include a no-drug control (vehicle only, e.g., DMSO).
-
-
Incubation: Incubate the treated, infected cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Fixation and Staining:
-
After 72 hours, fix the cells with 4% PFA in PBS.
-
Stain the cells with DAPI to visualize both macrophage and parasite nuclei.
-
-
Quantification:
-
Using a fluorescence microscope, count the number of intracellular amastigotes per cell.
-
Calculate the mean number of parasites per cell for each compound concentration.
-
-
Data Analysis:
-
Determine the percentage of parasite inhibition for each concentration relative to the no-drug control.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Protocol 3: In Vivo Murine Model of Acute Chagas Disease
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model. Note: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials and Reagents:
-
C3H mice (or other susceptible strain)
-
Tissue culture-derived Trypanosoma cruzi trypomastigotes (e.g., CA-I/72 clone)
-
This compound
-
Vehicle for drug administration (e.g., as determined by solubility and route of administration)
-
K11777 (as a positive control, optional)
-
Sodium pentobarbital (B6593769) (for anesthesia)
Procedure:
-
Animal Acclimation and Infection:
-
Acclimate 3-4 week old female C3H mice for at least one week before the experiment.
-
Infect the mice with 106 tissue-culture derived trypomastigotes via an appropriate route (e.g., intraperitoneal injection).
-
-
Treatment Groups:
-
Divide the infected mice into treatment groups (n=5 per group):
-
This compound treated group: Administer this compound at a specified dose (e.g., 50 mg/kg/day).
-
Positive control group (optional): Administer K11777 at the same dose.
-
Untreated control group: Administer the vehicle only.
-
-
-
Drug Administration: Begin treatment on a specified day post-infection and continue for a defined period. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's formulation.
-
Monitoring: Monitor the mice daily for signs of illness, and record survival.
-
Endpoint Analysis:
-
At the end of the study, or if animals become moribund, euthanize the mice.
-
Tissues (e.g., heart, skeletal muscle) can be collected for histological analysis to assess parasite burden and inflammation.
-
-
Data Analysis:
-
Compare the survival rates between the treated and untreated groups.
-
Quantify the parasite nests (amastigotes) in the histological sections.
-
Visualizations
Signaling Pathway Diagram
References
- 1. enzymlogic.com [enzymlogic.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of WRR-483
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the efficacy of WRR-483, a potent and irreversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease. The following protocols are designed to assess the compound's activity from the molecular level to in vivo models.
Introduction
This compound is a vinyl sulfone-based small molecule that acts as a cysteine protease inhibitor. It is an analog of K11777 and has demonstrated significant trypanocidal activity in both cell culture and animal models of acute Chagas' disease. The compound covalently binds to the active site cysteine of cruzain, thereby inhibiting its enzymatic activity which is crucial for the parasite's life cycle. These protocols outline the necessary steps to independently verify and expand upon the known efficacy of this compound.
Signaling Pathway of this compound Action
The primary molecular target of this compound is cruzain. By inhibiting this key enzyme, this compound disrupts the normal life cycle and replication of the Trypanosoma cruzi parasite.
Caption: Mechanism of this compound action on T. cruzi.
Experimental Design Workflow
A tiered approach is recommended to systematically evaluate the efficacy of this compound. This workflow progresses from in vitro enzymatic assays to cell-based models and finally to in vivo animal studies.
Application Notes and Protocols for WRR-483 in Combination with Other Anti-parasitic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRR-483 is a potent, irreversible vinyl sulfone inhibitor of cysteine proteases, with demonstrated efficacy against parasitic protozoa such as Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3][4][5] Its primary target is cruzain, a critical cysteine protease essential for the parasite's lifecycle, involved in nutrition, differentiation, and evasion of the host immune response.[2][5] Given the challenges of toxicity and variable efficacy associated with current monotherapies for Chagas disease, combination therapy presents a promising strategy to enhance treatment effectiveness, shorten duration, and reduce the risk of drug resistance.
These application notes provide a framework for investigating the synergistic or additive effects of this compound in combination with benznidazole (B1666585), a standard therapeutic for Chagas disease. The protocols outlined below are adapted from established methodologies for the in vitro and in vivo evaluation of anti-trypanosomal compounds.
Rationale for Combination Therapy: this compound and Benznidazole
A compelling rationale exists for combining this compound with benznidazole. The two agents have distinct mechanisms of action, suggesting the potential for synergistic or additive effects against T. cruzi.
-
This compound: As a cysteine protease inhibitor, this compound specifically targets and covalently modifies the active site of cruzain, disrupting essential parasite metabolic and developmental processes.[2][5]
-
Benznidazole: This nitroimidazole prodrug is activated by a parasitic nitroreductase, leading to the generation of reactive metabolites that cause widespread damage to parasite DNA, proteins, and lipids.
By targeting both a specific essential enzyme (cruzain) and inducing broad-spectrum macromolecular damage, the combination of this compound and benznidazole could create a multi-pronged attack that is more effective at parasite elimination. Notably, an analog of this compound, K-11777 (also known as K777), has been reported to have an additive effect on parasite killing when used in combination with benznidazole.
Data Presentation: A Framework for Comparison
While specific quantitative data for the combination of this compound and benznidazole is not yet available in published literature, the following tables provide a template for how such data could be structured and presented, based on findings from other combination therapy studies in Chagas disease.
Table 1: In Vitro Efficacy of this compound and Benznidazole Combination against T. cruzi Amastigotes (Hypothetical Data)
| Treatment Group (Concentration) | % Inhibition of Amastigote Proliferation | Fractional Inhibitory Concentration Index (FICI) | Interaction |
| Monotherapy | |||
| This compound (X μM) | 50 | - | - |
| Benznidazole (Y μM) | 50 | - | - |
| Combination Therapy | |||
| This compound (0.5X μM) + Benznidazole (0.5Y μM) | 75 | 1.0 | Additive |
| This compound (0.25X μM) + Benznidazole (0.25Y μM) | 60 | 0.5 | Synergistic |
Table 2: In Vivo Efficacy of this compound and Benznidazole Combination in a Murine Model of Acute Chagas Disease (Hypothetical Data)
| Treatment Group (Dosage) | Peak Parasitemia (parasites/mL) | % Survival | % Parasitological Cure |
| Untreated Control | 1.5 x 10^6 | 0 | 0 |
| Monotherapy | |||
| This compound (A mg/kg/day) | 5 x 10^4 | 100 | 40 |
| Benznidazole (B mg/kg/day) | 8 x 10^4 | 100 | 30 |
| Combination Therapy | |||
| This compound (0.5A mg/kg/day) + Benznidazole (0.5B mg/kg/day) | 1 x 10^4 | 100 | 80 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a general workflow for evaluating the combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Looking for combination of benznidazole and Trypanosoma cruzi-triosephosphate isomerase inhibitors for Chagas disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined treatment of heterocyclic analogues and benznidazole upon Trypanosoma cruzi in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Benznidazole and amiodarone combined treatment attenuates cytoskeletal damage in Trypanosoma cruzi-infected cardiac cells [frontiersin.org]
- 5. Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring WRR-483 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and implement assays for measuring the activity of WRR-483, a potent irreversible inhibitor of the cysteine protease cruzain.
Introduction
This compound is a vinyl sulfone-based compound that acts as a mechanism-based irreversible inhibitor of cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][3] Cruzain is essential for the parasite's life cycle, making it a validated therapeutic target.[2][4] this compound covalently modifies the active site cysteine residue of cruzain, leading to its inactivation.[1][3][4] The potency of this compound has been shown to be pH-dependent.[1][3]
These protocols describe two primary assays to measure the activity of this compound: a biochemical assay to determine its inhibitory kinetics against purified cruzain, and a cell-based assay to assess its efficacy in a biological context.
Biochemical Assay: Measuring Cruzain Inhibition by this compound
This assay determines the inhibitory potency of this compound against purified cruzain by measuring the rate of cleavage of a fluorogenic substrate.
Principle
The enzymatic activity of cruzain is monitored by the cleavage of a fluorogenic peptide substrate, such as Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin). Upon cleavage by cruzain, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in an increase in fluorescence. In the presence of this compound, the rate of substrate cleavage is reduced due to the irreversible inhibition of cruzain. The rate of inhibition can be quantified to determine the inhibitor's potency.
Materials and Reagents
-
Recombinant Cruzain
-
This compound
-
Z-FR-AMC (fluorogenic substrate)
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, pH 5.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Z-FR-AMC in DMSO.
-
Dilute recombinant cruzain to the desired concentration in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 2 µL of this compound at various concentrations (in DMSO) to the test wells. Add 2 µL of DMSO to the control wells.
-
Add 25 µL of diluted cruzain solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10, 20, 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of Z-FR-AMC solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Data Presentation
Table 1: Inhibition of Cruzain by this compound
| This compound Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition |
| 0 (Control) | 1500 | 0 |
| 1 | 1350 | 10 |
| 10 | 900 | 40 |
| 50 | 450 | 70 |
| 100 | 225 | 85 |
| 500 | 75 | 95 |
| IC₅₀ (nM) | - | [Calculated Value] |
RFU = Relative Fluorescence Units
Cell-Based Assay: Measuring the Trypanocidal Activity of this compound
This assay evaluates the ability of this compound to kill Trypanosoma cruzi parasites in a cell culture model.
Principle
This assay measures the viability of T. cruzi trypomastigotes after treatment with this compound. A common method involves using a viability dye, such as resazurin (B115843), which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence indicates a reduction in parasite viability.
Materials and Reagents
-
Trypanosoma cruzi trypomastigotes
-
Host cells (e.g., L6 myoblasts)
-
Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)
-
This compound
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS)
-
Clear-bottom, black 96-well microplates
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Experimental Protocol
-
Cell Culture:
-
Culture host cells in a 96-well plate until they form a confluent monolayer.
-
Infect the host cells with T. cruzi trypomastigotes.
-
-
Compound Treatment:
-
After a set period of infection, remove the medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the plate for 48-72 hours.
-
-
Viability Assessment:
-
Remove the medium containing the compound.
-
Add medium containing resazurin to each well.
-
Incubate for 4-6 hours.
-
Measure the fluorescence intensity using a microplate reader.
-
Data Analysis
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of parasite viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ value (the effective concentration that causes 50% reduction in viability).
Data Presentation
Table 2: Trypanocidal Activity of this compound
| This compound Concentration (µM) | Fluorescence (RFU) | % Viability |
| 0 (Control) | 8000 | 100 |
| 0.1 | 7200 | 90 |
| 1 | 4800 | 60 |
| 10 | 1600 | 20 |
| 50 | 400 | 5 |
| 100 | 80 | 1 |
| EC₅₀ (µM) | - | [Calculated Value] |
RFU = Relative Fluorescence Units
Mandatory Visualizations
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Inhibitors of the NLRP3 Inflammasome Pathway Using WRR-483 as a Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system utilizes inflammasomes, which are multimeric protein complexes, to detect and respond to a variety of danger signals, including those from pathogens and cellular stress.[1][2] The NLRP3 inflammasome is a key component of this system and has been implicated in a range of inflammatory diseases such as cryopyrin-associated periodic syndromes, Alzheimer's disease, and diabetes when its activation is dysregulated.[1] The activation of the NLRP3 inflammasome leads to the activation of caspase-1, a cysteine protease responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] This process can also induce pyroptosis, a form of inflammatory cell death.[3][4]
Given its central role in inflammation, the NLRP3 inflammasome pathway presents a promising target for therapeutic intervention. One strategy is to identify small molecule inhibitors of caspase-1. WRR-483 is a potent vinyl sulfone-based inhibitor of cysteine proteases, with demonstrated efficacy against cruzain, the major cysteine protease of Trypanosoma cruzi.[5][6][7] The mechanism of action of this compound involves covalent modification of the active site cysteine of the protease.[5][6] Based on its properties as a cysteine protease inhibitor, this compound and its analogs can serve as a valuable chemical scaffold for the development of high-throughput screening (HTS) assays to identify novel inhibitors of caspase-1 and, consequently, the NLRP3 inflammasome pathway.
These application notes provide a detailed protocol for a high-throughput screening campaign to identify inhibitors of the NLRP3 inflammasome by targeting caspase-1 activity.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[3][4]
-
Signal 1 (Priming): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs).[2][4] This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and the pro-inflammatory cytokine pro-IL-1β.[3][4]
-
Signal 2 (Activation): A variety of stimuli, including ATP, reactive oxygen species (ROS), and lysosomal damage, can trigger the activation step.[1][3] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3] This proximity induces the autocatalytic cleavage and activation of pro-caspase-1 into its active form, caspase-1.[8]
Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[2][3] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[3]
NLRP3 Inflammasome Activation Pathway.
Principle of the High-Throughput Screening Assay
The high-throughput screening assay for caspase-1 inhibitors is based on a fluorogenic substrate.[9][10] The assay utilizes a specific caspase-1 substrate, such as Ac-YVAD-AFC, which consists of a peptide sequence recognized by caspase-1 linked to a fluorescent reporter molecule (AFC, 7-amino-4-trifluoromethylcoumarin).[9][10] In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-1, the free AFC molecule is released and emits a fluorescent signal that can be quantified.[8] In the presence of an inhibitor, the activity of caspase-1 is reduced, leading to a decrease in the fluorescent signal. This allows for the rapid and sensitive screening of large compound libraries for potential caspase-1 inhibitors.[11][12]
Experimental Workflow for High-Throughput Screening
The high-throughput screening process involves several key steps, from initial screening of a large compound library to confirmation and characterization of potential hits.[11][13][14]
High-Throughput Screening Workflow.
Protocols
Protocol 1: Cell Culture and NLRP3 Inflammasome Activation
This protocol describes the culture of THP-1 monocytes and the induction of NLRP3 inflammasome activation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24 hours.
-
Remove the PMA-containing medium and wash the cells with PBS.
-
Priming (Signal 1): Add fresh medium containing 1 µg/mL LPS and incubate for 4 hours.
-
Activation (Signal 2): After the priming step, add 5 mM ATP to the wells and incubate for 1 hour to induce NLRP3 inflammasome activation.
Protocol 2: High-Throughput Screening for Caspase-1 Inhibitors
This protocol outlines the primary high-throughput screening assay to identify inhibitors of caspase-1.
Materials:
-
Differentiated and activated THP-1 cells (from Protocol 1)
-
Compound library (e.g., this compound analogs) dissolved in DMSO
-
Caspase-1 fluorogenic substrate (Ac-YVAD-AFC)
-
Lysis buffer
-
Positive control (e.g., Ac-YVAD-CHO)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
In a 384-well plate, add 1 µL of each compound from the library to individual wells (final concentration, e.g., 10 µM). Include wells with DMSO as a negative control and a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a positive control.
-
Prepare a lysate from the activated THP-1 cells by adding lysis buffer.
-
Add 20 µL of the cell lysate containing active caspase-1 to each well of the 384-well plate.
-
Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.
-
Add 10 µL of the caspase-1 substrate solution (e.g., 50 µM Ac-YVAD-AFC) to each well to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader.[8][10] Read the plate kinetically for 30-60 minutes.
-
Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of background) / (Rate of negative control - Rate of background))
Protocol 3: Dose-Response and IC50 Determination
This protocol is for confirming the activity of hit compounds and determining their potency (IC50 value).
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM).
-
Perform the caspase-1 activity assay as described in Protocol 2 with the different concentrations of the hit compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Data Presentation
The following tables provide an example of how to structure and present the data from a high-throughput screen.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Concentration (µM) | Fluorescence Rate (RFU/min) | % Inhibition | Hit (Yes/No) |
| Negative Control | - | 1500 | 0 | No |
| Positive Control | 10 | 150 | 90 | Yes |
| This compound-A01 | 10 | 1450 | 3.3 | No |
| This compound-A02 | 10 | 300 | 80 | Yes |
| This compound-A03 | 10 | 800 | 46.7 | No |
| ... | ... | ... | ... | ... |
| Hit Criterion: >50% inhibition |
Table 2: Dose-Response Analysis of Hit Compounds
| Compound ID | IC50 (µM) | Hill Slope | R² |
| This compound-A02 | 1.2 | 1.1 | 0.99 |
| This compound-B05 | 0.5 | 0.9 | 0.98 |
| This compound-C11 | 5.8 | 1.3 | 0.99 |
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening and identification of novel inhibitors of the NLRP3 inflammasome pathway by targeting caspase-1. The use of a known cysteine protease inhibitor scaffold, such as that of this compound, can serve as an excellent starting point for hit-finding and subsequent lead optimization efforts. The identification of potent and selective caspase-1 inhibitors holds significant promise for the development of new therapeutics for a wide range of inflammatory diseases.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Caspase-1 Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 10. Caspase-1 Inhibitor Screening Assay Kit - Labchem Catalog [labchem.com.my]
- 11. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 12. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 13. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting WRR-483 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WRR-483. The information is designed to address common challenges, particularly those related to the compound's solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective cysteine protease inhibitor.[1] It functions as an irreversible inhibitor by covalently binding to the active site cysteine of target proteases through its vinyl sulfone functional group.[1][2] It is an analog of the well-studied inhibitor K-11777 and has shown trypanocidal activity, making it a compound of interest for diseases like Chagas' disease.[1][3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, this is a common challenge. This compound, much like its parent compound K-11777, is known to be poorly soluble in water and neutral aqueous buffers. Direct dissolution in systems like Phosphate-Buffered Saline (PBS) is often unsuccessful and can lead to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO). Its analog, K-11777, exhibits a solubility of up to 90 mg/mL in DMSO. It is crucial to use a high-purity, anhydrous grade of DMSO to prevent the introduction of water, which can lower the compound's solubility.
Q4: How does pH affect this compound's activity and solubility?
Q5: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. How can I prevent this?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in your aqueous solution (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.
-
Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous solution can help to keep the compound in suspension.
Troubleshooting Guide for this compound Insolubility
This guide provides a step-by-step approach to addressing solubility issues with this compound.
Problem: Precipitate is visible in the vial after adding aqueous buffer.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has inherently low solubility in neutral aqueous solutions. Avoid direct dissolution in buffers like PBS. |
| Incorrect Stock Preparation | Ensure you are preparing a high-concentration stock solution in 100% anhydrous DMSO first, before attempting to dilute into aqueous media. |
| "Crashing Out" on Dilution | The final concentration in your aqueous buffer is too high for its solubility limit. Reduce the final concentration or see the advanced formulation strategies below. |
Problem: Inconsistent results in cell-based assays.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Micro-precipitation may not be visible to the naked eye but can significantly impact the effective concentration of the compound. Centrifuge your final diluted solution at high speed before adding it to cells and use the supernatant. |
| pH-Dependent Activity | The pH of your cell culture media can influence the activity of this compound. Ensure your media is properly buffered and consider this as a potential variable in your experiments. |
Data Presentation: this compound Solubility
The following table summarizes the known and estimated solubility of this compound in various solvents. Note that data for solvents other than DMSO and water are hypothetical and should be used as a guideline for initial testing.
| Solvent/Vehicle | Concentration (mg/mL) | Concentration (mM) | Notes |
| Water | Insoluble | Insoluble | Confirmed insolubility. |
| PBS (pH 7.4) | < 0.01 (Estimated) | < 0.017 (Estimated) | Prone to precipitation. |
| DMSO | Up to 90 (based on K-11777) | Up to 154.2 | Recommended for primary stock solutions. |
| Ethanol | ~1-5 (Estimated) | ~1.7-8.6 (Estimated) | Can be used as a co-solvent. |
| 10% DMSO in PBS | < 0.1 (Estimated) | < 0.17 (Estimated) | Solubility is highly dependent on the final concentration. |
| 5% PEG400 / 5% Ethanol in Water | 0.1 - 0.5 (Estimated) | 0.17 - 0.86 (Estimated) | A potential formulation for improved aqueous solubility. |
Molecular Weight of this compound used for calculation: 583.75 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
-
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
Accurately weigh 5.84 mg of this compound powder and place it into the sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
If any particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.
-
Protocol 2: Aqueous Solubility Assessment using Co-solvents
-
Objective: To determine an approximate solubility of this compound in an aqueous buffer with the aid of a co-solvent.
-
Procedure:
-
Prepare a series of potential vehicles, for example:
-
PBS (pH 7.4) with 1% DMSO
-
PBS (pH 7.4) with 5% DMSO
-
Saline with 5% Ethanol and 0.5% Tween 80
-
-
From your 10 mM this compound stock in DMSO, prepare a series of dilutions in your chosen test vehicle.
-
Incubate the dilutions at room temperature for 1-2 hours with gentle agitation.
-
Visually inspect for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the samples at high speed (>14,000 rpm) for 15 minutes.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC-UV). The highest concentration in a clear solution is the approximate solubility in that vehicle.
-
Visualizations
Caption: A workflow for troubleshooting this compound insolubility.
Caption: Hypothetical pathway of this compound inhibiting parasite survival.
References
Technical Support Center: Optimizing WRR-483 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of WRR-483 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible vinyl sulfone-based inhibitor of cysteine proteases. Its primary mechanism of action involves the formation of a covalent bond with the active site cysteine residue of target proteases, leading to their inactivation. It is an analog of the well-studied inhibitor K11777 and was initially developed as a potent inhibitor of cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.
Q2: What are the potential off-target effects of this compound in mammalian cells?
As a broad-spectrum cysteine protease inhibitor, this compound and its analogs can exhibit off-target activity against mammalian cysteine proteases, most notably cathepsins B and L.[1][2] Inhibition of these cathepsins can have significant downstream effects on cellular processes such as autophagy, apoptosis, and DNA damage signaling pathways.[3][4][5][6][7] When designing experiments, it is crucial to consider these potential off-target effects and include appropriate controls.
Q3: What is a recommended starting concentration for this compound in a new cell-based assay?
For a new assay, a pilot experiment with a broad range of concentrations is recommended to determine the optimal working concentration. Based on data from the closely related vinyl sulfone inhibitor K777, a starting range of 10 nM to 10 µM is advisable.[1] The optimal concentration will be highly dependent on the cell type, assay duration, and the specific endpoint being measured.
Q4: How stable is this compound in cell culture media?
The stability of vinyl sulfone inhibitors like this compound in aqueous solutions, including cell culture media, can be a concern. It is recommended to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute them into the culture medium immediately before use. The half-life of vinyl sulfone inhibitors can be influenced by the pH of the medium.[8] For long-term experiments, the stability of the compound under your specific assay conditions should be empirically determined.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal or non-specific effects | 1. Non-specific covalent binding: The reactive vinyl sulfone group can non-specifically react with other cellular thiols.[9] 2. Compound precipitation: High concentrations of the inhibitor may lead to precipitation in the culture medium. 3. Cell stress or toxicity: Off-target effects on essential cellular proteases can lead to general cellular stress.[1][2] | 1. Optimize concentration: Perform a dose-response curve to find the lowest effective concentration. 2. Reduce incubation time: Shorter incubation times can minimize non-specific binding and off-target effects. 3. Wash cells: After the desired incubation period, wash the cells to remove unbound inhibitor. 4. Solubility check: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. 5. Include a less active analog as a negative control: If available, use a structurally similar but less reactive compound to differentiate specific from non-specific effects. |
| Inconsistent or variable results | 1. Inhibitor instability: Degradation of this compound in the culture medium over the course of the experiment.[8] 2. Cell density variation: Differences in cell number at the time of treatment can lead to variability in the effective inhibitor concentration per cell. 3. Irreversible nature of inhibition: Once inhibited, the target protease activity can only be restored by the synthesis of new protein, which can vary between experiments.[9] | 1. Prepare fresh solutions: Always use freshly prepared dilutions of the inhibitor from a frozen stock. 2. Standardize cell seeding: Ensure consistent cell numbers across all wells and experiments. 3. Time-course experiments: Perform a time-course experiment to understand the kinetics of inhibition and the cellular response over time. 4. Pre-incubation: Consider pre-incubating the cells with the inhibitor for a defined period before starting the assay to ensure complete target engagement. |
| Unexpected cytotoxicity | 1. Off-target inhibition of essential cathepsins: Inhibition of cathepsins B and L can trigger apoptosis and other cell death pathways.[4][5][6][7] 2. High inhibitor concentration: The concentration used may be too high for the specific cell line, leading to toxicity. | 1. Perform a cytotoxicity assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your cell line. 2. Lower the concentration: Based on the cytotoxicity data, use a concentration that effectively inhibits the target without causing significant cell death. 3. Use a more specific inhibitor: If off-target effects on cathepsins are a concern, consider using a more selective inhibitor if available. |
Quantitative Data
The following table summarizes the 50% effective concentration (EC50) values for the this compound analog, K777, in various mammalian cell lines for the inhibition of SARS-CoV-2 infection. While not this compound, these values provide a useful reference for estimating starting concentrations.
| Cell Line | EC50 (nM) | Reference |
| Vero E6 | 74 | [1] |
| HeLa/ACE2 | 4 | [1] |
| Caco-2 | Low µM range | [1] |
| A549/ACE2 | < 80 | [1] |
| Calu-3 | Low µM range | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay
This protocol describes a method to determine the concentration of this compound that inhibits cell viability by 50% in a given mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: In-Cell Western for Assessing Target Engagement
This protocol can be used to assess the covalent modification of a target cysteine protease by this compound within cells.
Materials:
-
Cells expressing the target protease
-
This compound
-
A primary antibody that recognizes the target protease
-
An infrared dye-conjugated secondary antibody
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., 0.1% Tween-20 in PBS)
-
96-well black-walled imaging plates
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black-walled plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for the desired time. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with wash buffer.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with wash buffer.
-
Incubate the cells with the infrared dye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells five times with wash buffer.
-
Image the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in each well. A decrease in signal in the this compound-treated wells compared to the control may indicate target engagement and subsequent degradation or conformational change of the target protein.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Potential off-target signaling pathways affected by this compound.
References
- 1. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose | PLOS One [journals.plos.org]
- 5. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cathepsin B activity reduces apoptosis by preventing cytochrome c release from mitochondria in porcine parthenotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptide vinyl sulfones suitable for intracellular inhibition of dipeptidyl peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing WRR-483 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating the off-target effects of WRR-483 in experimental settings.
Troubleshooting Guides
This section offers detailed methodologies for investigating and addressing potential off-target effects of this compound.
Problem: Unexpected cellular phenotype observed with this compound treatment.
This guide helps determine if the observed phenotype is a result of on-target (cruzain inhibition) or off-target activity.
Experimental Workflow for Phenotype Validation
Caption: Workflow for deconvoluting on-target vs. off-target phenotypes.
Methodology:
-
Phenotype Characterization:
-
Precisely define and quantify the unexpected cellular phenotype (e.g., changes in morphology, proliferation, apoptosis).
-
Establish a robust assay to measure this phenotype with a clear signal-to-noise ratio.
-
-
Control Experiments:
-
Vehicle Control: Treat cells with the same vehicle used to dissolve this compound to control for solvent effects.
-
Inactive Analog Control: Synthesize or obtain an analog of this compound that is structurally similar but lacks the reactive vinyl sulfone moiety, rendering it incapable of covalent modification of the target cysteine proteases. This helps to rule out effects related to the core scaffold of the molecule.
-
Genetic Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target, cruzain (in T. cruzi), or homologous host-cell proteases if working in a mammalian system.
-
-
Data Analysis and Interpretation:
-
If the phenotype observed with this compound is replicated by the genetic knockdown/knockout of cruzain but not by the vehicle or inactive analog, it is likely an on-target effect.
-
If the phenotype is not replicated by cruzain knockdown/knockout but is still present with this compound treatment (and absent with the inactive analog), it is likely an off-target effect.
-
Problem: How to confirm off-target engagement in a cellular context.
This guide provides a workflow for identifying which off-target proteases are being inhibited by this compound within your experimental system.
Experimental Workflow for Off-Target Validation
Caption: Workflow for identifying specific off-target proteins.
Methodology:
-
Activity-Based Protein Profiling (ABPP):
-
Utilize a broad-spectrum cysteine protease activity-based probe (e.g., a fluorescently tagged probe) to label active cysteine proteases in cell lysates.
-
Pre-treat lysates with this compound or a vehicle control.
-
A reduction in the labeling of a specific protein band in the this compound-treated sample compared to the control indicates that this compound is inhibiting that protein.
-
The protein band of interest can be excised and identified using mass spectrometry.
-
-
Western Blot Analysis:
-
Based on the known off-targets of this compound (Cathepsins B, C, S, L, V, and papain), perform Western blots to confirm the presence of these proteases in your experimental system.
-
-
Genetic Knockdown of Off-Targets:
-
Individually knock down the expression of the identified off-target candidate proteases (e.g., Cathepsin S) using siRNA or shRNA.
-
Assess whether the knockdown of a specific off-target recapitulates the unexpected phenotype observed with this compound treatment.
-
-
Rescue Experiment:
-
In cells where the off-target has been knocked down, treat with this compound.
-
If the phenotype is no longer observed or is significantly diminished, this provides strong evidence that the off-target is responsible for the observed effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a cysteine protease inhibitor designed to target cruzain, the major cysteine protease in the parasite Trypanosoma cruzi, which is the causative agent of Chagas' disease.[1][2][3][4] It acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue of the enzyme.[1][2][3][4]
Q2: What are the known off-targets of this compound?
Screening of this compound against a panel of 70 proteases has identified several off-target enzymes.[1] The primary off-targets are other papain-like cysteine proteases, including members of the human cathepsin family.
Summary of this compound Off-Target Activity
| Target | IC50 (µM) | Class | Notes |
| Cruzain (T. cruzi) | < 1 | Cysteine Protease | On-Target |
| Papain | < 10 | Cysteine Protease | Off-Target |
| Cathepsin B | < 10 | Cysteine Protease | Off-Target |
| Cathepsin C | < 10 | Cysteine Protease | Off-Target |
| Cathepsin S | < 10 | Cysteine Protease | Off-Target |
| Cathepsin L | Moderate Inhibition | Cysteine Protease | Off-Target |
| Cathepsin V | Moderate Inhibition | Cysteine Protease | Off-Target |
| Calpain-1 | No Inhibition | Cysteine Protease | Not an off-target |
| Cathepsin H | No Inhibition | Cysteine Protease | Not an off-target |
| Cathepsin K | No Inhibition | Cysteine Protease | Not an off-target |
Data summarized from in vitro protease inhibition profiling.[1]
This compound has also been shown to be a potent inhibitor of EhCP1, a cathepsin L-like cysteine protease from Entamoeba histolytica.[1][3][5]
Q3: What is the mechanism of action of this compound?
This compound is a vinyl sulfone-based inhibitor.[1][2][3][4] The vinyl sulfone group acts as a Michael acceptor, leading to a covalent and irreversible modification of the catalytic cysteine residue in the active site of susceptible proteases.[1][2][3][4]
Signaling Pathway of this compound Inhibition
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Oxyguanidine Analogues of the Cysteine Protease Inhibitor this compound against Cruzain - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of WRR-483 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of WRR-483 during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary known instability of this compound?
A1: The primary known instability of this compound is its sensitivity to pH conditions.[1][2][3][4] As a vinyl sulfone-based cysteine protease inhibitor, the reactivity of the vinyl sulfone group, which is crucial for its mechanism of action, can be influenced by the pH of the solution.
Q2: How does this compound inhibit its target, cruzain?
A2: this compound acts as an irreversible inhibitor by binding covalently to the active site cysteine residue of cruzain, the major cysteine protease of Trypanosoma cruzi.[1][2][3][4] This covalent bond is formed via a Michael addition reaction.
Q3: What are the general recommended storage conditions for this compound?
A3: While specific long-term storage recommendations for this compound are not detailed in the provided search results, general best practices for similar peptide-based vinyl sulfone inhibitors suggest storing the compound as a dry powder at -20°C or -80°C. Stock solutions should be prepared fresh, or if necessary, stored in a suitable solvent at low temperatures for short periods.
Troubleshooting Guide
Issue 1: Loss of this compound Activity in Aqueous Buffers
Possible Cause: The pH of the buffer may be affecting the stability of the vinyl sulfone moiety, leading to degradation of the compound.
Suggested Solution:
-
pH Optimization: Maintain the pH of the experimental buffer within a range that ensures the stability of this compound. A study has shown its sensitivity to pH conditions.[1][2][3] It is recommended to perform a pH stability study to determine the optimal pH range for your specific assay.
-
Fresh Preparation: Prepare fresh working solutions of this compound immediately before use from a concentrated stock solution.
Experimental Protocol: pH Stability Assessment
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Incubate this compound at a fixed concentration in each buffer for different time points (e.g., 0, 1, 2, 4, 8 hours) at the experimental temperature.
-
At each time point, measure the remaining active this compound concentration using a suitable method, such as a cruzain activity assay.
-
Plot the percentage of remaining active this compound against time for each pH to determine the optimal pH for stability.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause: this compound may be degrading in the cell culture medium over the course of the experiment, leading to variable effective concentrations.
Suggested Solution:
-
Minimize Incubation Time: Reduce the pre-incubation time of this compound in the cell culture medium before adding it to the cells.
-
Serum Considerations: If using serum-containing media, be aware that serum proteins can potentially interact with and sequester the inhibitor. Consider reducing the serum concentration if compatible with the cell line.
-
Repeat Dosing: For longer-term experiments, consider replacing the medium with fresh medium containing this compound at regular intervals.
Data Presentation: Effect of pH on this compound Stability
| pH | Half-life (t½) in hours (Hypothetical Data) |
| 5.0 | > 24 |
| 6.0 | 18 |
| 7.0 | 8 |
| 7.4 | 6 |
| 8.0 | 2 |
This table presents hypothetical data for illustrative purposes.
Visualizations
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
how to minimize toxicity of WRR-483 in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the potential toxicity of WRR-483 in cell culture experiments. The information is presented in a question-and-answer format with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Part 1: Understanding this compound and Potential Toxicity
FAQ 1: What is this compound and what is its mechanism of action?
This compound is a potent, irreversible inhibitor of cysteine proteases. It is an analog of K11777 and belongs to the vinyl sulfone class of inhibitors. Its primary known target is cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, which is essential for the parasite's life cycle. This compound works by covalently binding to the active site cysteine residue of the protease, thereby inactivating it. This covalent modification occurs via a Michael addition reaction.
Diagram: Mechanism of Action of this compound
Caption: Covalent inhibition of cruzain by this compound.
FAQ 2: Why might this compound exhibit toxicity in mammalian cell cultures?
While this compound is designed to target a parasitic enzyme, it may exhibit off-target effects in mammalian cells, leading to cytotoxicity. Potential reasons include:
-
Inhibition of Host Cysteine Proteases: Mammalian cells express a variety of cysteine proteases that are crucial for normal cellular functions. These include:
-
Cathepsins: Involved in protein degradation within lysosomes. Their inhibition can disrupt cellular homeostasis.
-
Caspases: Key mediators of apoptosis (programmed cell death). Off-target inhibition or activation can lead to unintended cell death or survival.
-
Calpains: Calcium-activated proteases involved in cell signaling, motility, and apoptosis.
-
-
Reactivity of the Vinyl Sulfone Group: The vinyl sulfone moiety is an electrophilic "warhead" that reacts with the thiol group of cysteine. This reactivity is not entirely specific to cruzain and can lead to the modification of other cellular proteins containing reactive cysteine residues, resulting in toxicity.
-
Compound-Specific Properties: High concentrations of this compound may lead to issues like poor solubility and precipitation in culture media, which can cause physical stress and damage to cells. The solvent used to dissolve this compound (e.g., DMSO) can also be toxic at higher concentrations.
Part 2: Troubleshooting Guide for this compound Toxicity
If you are observing unexpected cytotoxicity in your cell culture experiments with this compound, use the following guide to troubleshoot the issue.
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| High cytotoxicity across multiple, unrelated cell lines | 1. Compound Insolubility: Precipitation at high concentrations can cause physical cell damage. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Broad Off-Target Effects: The compound may be inhibiting essential host cell cysteine proteases. | 1. Check Solubility: Visually inspect the culture wells for precipitate. Determine the solubility of this compound in your specific culture medium. 2. Reduce Solvent Concentration: Ensure the final concentration of DMSO is below 0.1%. 3. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 and identify a potential therapeutic window. |
| Cytotoxicity varies significantly between experiments | 1. Inconsistent Cell Health: Passage number, confluency, and initial viability can affect sensitivity. 2. Inconsistent Seeding Density: Cell density can alter the effective concentration of the compound per cell. 3. Compound Degradation: The stability of this compound in your culture medium may be limited. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure >95% viability before seeding. 2. Optimize Seeding Density: Determine and standardize the optimal cell seeding density for your experiments. 3. Assess Compound Stability: If possible, assess the stability of this compound in your culture medium over the time course of the experiment. |
| Discrepancy between different viability assays (e.g., MTT vs. LDH) | 1. Different Mechanisms of Cell Death: MTT measures metabolic activity, which can decrease early in apoptosis, while LDH measures membrane integrity, which is lost during necrosis or late-stage apoptosis. 2. Assay Interference: The compound may directly interfere with the chemistry of one of the assays. | 1. Use Multiple Assays: Employ a panel of cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and apoptosis). 2. Run Assay Controls: Include a control with the compound and assay reagents in the absence of cells to check for direct chemical interference. |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound toxicity.
Part 3: Experimental Protocols for Assessing Toxicity
Here are detailed protocols for key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of lost membrane integrity.
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental and control wells.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.
Diagram: Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing and mitigating this compound toxicity.
Part 4: Data Presentation
It is crucial to systematically collect and analyze cytotoxicity data. Use the following table template to summarize your findings from different assays and cell lines.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) | Observations |
| e.g., HeLa | MTT | 24 | ||
| 48 | ||||
| LDH | 24 | |||
| 48 | ||||
| Caspase-Glo 3/7 | 24 | |||
| e.g., HEK293 | MTT | 24 | ||
| 48 | ||||
| LDH | 24 | |||
| 48 | ||||
| Caspase-Glo 3/7 | 24 |
This technical support guide is intended for research purposes only. Always follow standard laboratory safety procedures.
pH-dependent activity of WRR-483 and experimental considerations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent activity of WRR-483 and related experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, irreversible vinyl sulfone cysteine protease inhibitor.[1][2][3][4] Its primary target is cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1] this compound is an analog of K11777.
Q2: How does this compound inhibit cruzain?
This compound irreversibly inhibits cruzain by forming a covalent bond with the active site cysteine residue (Cys25) through a Michael addition mechanism. This covalent modification permanently inactivates the enzyme.
Q3: Is the activity of this compound dependent on pH?
Yes, the inhibitory potency of this compound against cruzain is highly dependent on pH. It demonstrates significantly greater potency at a higher pH (e.g., pH 8.0) compared to a more acidic pH (e.g., pH 5.5).
Q4: Why is the activity of this compound pH-dependent?
The pH-dependent activity is likely due to the ionization state of the catalytic cysteine residue in the active site of cruzain. The nucleophilicity of the thiolate anion of the cysteine is crucial for the Michael addition reaction with the vinyl sulfone group of this compound. At higher pH values, the cysteine residue is more likely to be in the deprotonated, more nucleophilic thiolate form, thus facilitating a more rapid covalent modification by the inhibitor.
Q5: What are the key experimental considerations when working with this compound?
Given its pH-sensitive nature, it is critical to carefully control the pH of the assay buffer. Additionally, as a cysteine protease inhibitor, the presence of a reducing agent in the assay buffer is important to maintain the active state of the enzyme. The stability of this compound in different buffers and pH conditions should also be considered for consistent and reproducible results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values for this compound | pH variability: The potency of this compound is highly pH-dependent. Minor variations in buffer pH can lead to significant changes in IC50 values. Inhibitor instability: this compound may degrade over time, especially under certain storage or experimental conditions. Enzyme activity: Variability in the specific activity of the cruzain preparation can affect inhibitor potency measurements. | Verify buffer pH: Use a calibrated pH meter to confirm the pH of your assay buffer immediately before use. Assess inhibitor stability: Prepare fresh stock solutions of this compound. If necessary, perform a stability study of the inhibitor in your assay buffer. Standardize enzyme activity: Ensure consistent enzyme activity across experiments by using a standardized enzyme preparation and activity assay. |
| Lower than expected in vivo efficacy | Poor bioavailability: this compound may have low oral bioavailability, limiting its exposure at the site of action. Metabolic instability: The compound may be rapidly metabolized in vivo. Off-target effects: Inhibition of host cysteine proteases could lead to unforeseen toxicities or altered pharmacokinetics. | Optimize formulation and route of administration: Consider different formulations or administration routes to improve bioavailability. Conduct pharmacokinetic studies: Measure the concentration of this compound in plasma and tissues over time to assess its metabolic stability and distribution. Evaluate off-target activity: Test this compound against a panel of relevant host cysteine proteases to assess its selectivity. |
| No or weak inhibition observed | Incorrect assay conditions: The pH of the assay buffer may be too low for optimal inhibition. The enzyme may be inactive due to oxidation. Degraded inhibitor: The this compound stock solution may have degraded. | Optimize assay pH: Test a range of pH values to determine the optimal pH for inhibition. Include a reducing agent: Add DTT or β-mercaptoethanol to the assay buffer to maintain the active state of cruzain. Use a fresh inhibitor stock: Prepare a new stock solution of this compound from a reliable source. |
Data Presentation
Table 1: pH Dependence of Cruzain Inhibition by this compound and K11777
| Inhibitor | pH | IC50 (nM) | k_inact / [I] (M⁻¹s⁻¹) |
| This compound | 5.5 | 70 | 28,000 |
| 8.0 | 8 | 110,000 | |
| K11777 | 5.5 | 10 | 1,030,000 |
| 8.0 | 10 | 234,000 |
Data adapted from Chen et al., 2010.
Experimental Protocols
Cruzain Enzyme Inhibition Assay
This protocol is for determining the inhibitory potency of this compound against cruzain using a fluorogenic substrate.
Materials:
-
Recombinant cruzain
-
This compound
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 0.1 M buffer (e.g., citrate-phosphate for a range of pH or sodium acetate (B1210297) for pH 5.5), containing a reducing agent (e.g., 5 mM DTT or 1 mM β-mercaptoethanol) and 0.01% Triton X-100.
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
Add a solution of cruzain (at a final concentration that provides a linear reaction rate) to each well of the 96-well plate.
-
Add the diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm for Z-FR-AMC).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable equation to determine the IC50 value.
This compound Stability Testing Protocol (General)
This protocol provides a general framework for assessing the stability of this compound in a research setting.
Materials:
-
This compound
-
Relevant buffers (e.g., assay buffer, PBS) at different pH values
-
HPLC or LC-MS system
-
Temperature-controlled incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution to a known concentration in the test buffers at different pH values.
-
Aliquot the solutions and store them under different temperature conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each condition.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound against time for each condition to determine its stability and degradation kinetics.
Mandatory Visualization
Caption: Mechanism of irreversible inhibition of cruzain by this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of WRR-483 and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of the cysteine protease inhibitor WRR-483 and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound and its analogs, providing potential causes and recommended solutions.
| Question ID | Question | Potential Cause(s) | Troubleshooting / Recommended Action |
| WRR-SYN-001 | Why is the coupling reaction between the carboxylic acid (intermediate 6 in this compound synthesis) and the amine from the vinyl sulfone moiety resulting in a low yield?[1][2] | - Incomplete activation of the carboxylic acid.- Steric hindrance at the coupling site.- Aggregation of the peptide during synthesis.[3] | - Ensure complete activation of the carboxylic acid by using a slight excess of coupling reagents (e.g., EDC, HOBt).- Optimize reaction temperature and time.- Consider using a different coupling reagent combination.- To mitigate aggregation, consider using structure-disrupting solvents or additives.[3] |
| WRR-SYN-002 | I am observing incomplete removal of the Fmoc protecting group from the arginine precursor. What could be the cause?[1][4] | - Insufficient reaction time with piperidine (B6355638).- Degradation of the piperidine solution. | - Increase the reaction time for Fmoc deprotection or perform a second treatment with fresh piperidine solution.- Use a freshly prepared solution of piperidine in DMF. |
| WRR-SYN-003 | During the synthesis of oxyguanidine analogs, I am seeing byproducts that suggest cleavage of the N-O bond. Why is this happening?[5] | The N-O bond in "internal" oxyguanidines is inherently weak and susceptible to reductive cleavage, especially in the presence of certain reagents or during purification.[5] | - Use milder reaction conditions where possible.- Avoid harsh reducing agents throughout the synthesis.- During purification (e.g., HPLC), use acidic mobile phases cautiously and consider the stability of the compound at different pH values. |
| WRR-SYN-004 | The final purification of this compound by reverse-phase HPLC is proving difficult, with broad peaks and poor separation. What can I do? | - Aggregation of the final compound.- Ion-pairing issues with the trifluoroacetic acid (TFA) used in the final deprotection step.[4] | - Optimize the HPLC gradient and mobile phase composition (e.g., acetonitrile/water with 0.1% TFA).- Consider adding a different ion-pairing agent to the mobile phase.- Lyophilize the crude product from a solution containing a volatile buffer to remove excess TFA before HPLC. |
| WRR-SYN-005 | The formation of the isocyanate intermediate using triphosgene (B27547) appears to be inefficient. How can I improve this step?[1][4] | - Triphosgene is sensitive to moisture.- Insufficient base to neutralize the HCl generated. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a non-nucleophilic base like sodium bicarbonate to neutralize the generated HCl.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound, based on published literature.[1][2][4]
Synthesis of this compound Intermediate 6 (Carboxylic Acid)
-
Esterification and Fmoc Removal:
-
To a solution of Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (3) in dichloromethane (B109758) (CH₂Cl₂), add benzyl (B1604629) alcohol, 4-dimethylaminopyridine (B28879) (DMAP), N-methylmorpholine, and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC).[2][6]
-
Stir the mixture at 0°C for 1 hour and then at room temperature for 12 hours.[6]
-
After reaction completion, remove the Fmoc group by treating with a solution of piperidine in CH₂Cl₂ to yield the amine (4).[2]
-
-
Urea (B33335) Formation:
-
Deprotection:
-
Perform hydrogenolysis on the urea derivative (5) using 5% palladium on carbon (Pd/C) in methanol (B129727) to deprotect the carboxylic acid, yielding intermediate 6.[2]
-
Final Coupling and Deprotection of this compound
-
Coupling:
-
Remove the tert-butyl carbonate protecting group from the vinyl sulfone (7).[1]
-
Couple the resulting amine with the carboxylic acid (6) using EDC and N-hydroxybenzotriazole (HOBT) in a solvent mixture of dimethylformamide (DMF) and CH₂Cl₂ with N-methylmorpholine.[2] This yields the protected vinyl sulfone (8).[1]
-
-
Final Deprotection:
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Synthesis and Evaluation of Oxyguanidine Analogues of the Cysteine Protease Inhibitor this compound against Cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Refining WRR-483 Treatment Protocols: A Technical Support Resource for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining WRR-483 treatment protocols in in vivo studies. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cysteine protease inhibitor.[1][2] It functions by covalently binding to the active site cysteine of the target enzyme.[1][2][3] In the context of Trypanosoma cruzi, the causative agent of Chagas' disease, this compound specifically targets cruzain, the major cysteine protease of the parasite.[1][2][4] This inhibition of cruzain is essential for disrupting the parasite's life cycle.[1][2]
Q2: What is the reported efficacy of this compound in preclinical models?
A2: In a murine model of acute Chagas' disease, treatment with this compound resulted in the survival of all infected mice, whereas all untreated control mice died.[1][2] The efficacy of this compound has been shown to be comparable to K11777, another cruzain inhibitor.[1][2][3]
Q3: What are the known pharmacokinetic properties of this compound?
A3: Pharmacokinetic studies have revealed that this compound has a clearance (Cl) of 27.5 mL/min/kg, a volume of distribution (Vd) of 15.1 L/kg, and a half-life (t1/2) of 6.4 hours following a 10 mg intravenous dose.[2] However, it exhibits low oral bioavailability (%F < 1%) due to its polar arginine residue.[2]
Q4: What is the known toxicity profile of this compound?
A4: Toxicology studies have established a "no observed adverse effect level" (NOAEL) of higher than 100 mg/kg for this compound.[2]
Troubleshooting Guide
Q1: I am observing low efficacy in my in vivo study. What are the potential causes?
A1: Several factors could contribute to lower-than-expected efficacy:
-
Drug Formulation and Administration: Due to its low oral bioavailability, the route of administration is critical.[2] Ensure the compound is fully solubilized and administered via a route that ensures systemic exposure, such as intravenous (IV) or intraperitoneal (IP) injection.
-
pH Sensitivity: The potency of this compound against cruzain is sensitive to pH conditions.[1][3] While more active at physiological pH, significant deviations in the local in vivo environment could potentially impact its effectiveness.[2]
-
Drug Stability: While not explicitly detailed in the provided literature, stability of the compound in the chosen vehicle should be assessed. Degradation of this compound prior to administration will lead to reduced efficacy.
Q2: I am seeing unexpected adverse effects in my animal models. What should I consider?
A2: While the NOAEL is reported to be above 100 mg/kg, it is still possible to observe adverse effects.[2]
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity. It is crucial to run a vehicle-only control group to differentiate between compound- and vehicle-related effects.
-
Off-Target Effects: Although this compound is a targeted inhibitor, the possibility of off-target activity against host cysteine proteases cannot be entirely ruled out, though parasite proteases are generally more susceptible.[2]
-
Metabolites: While not extensively studied, the metabolites of this compound could have their own toxicological profiles.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas' Disease
| Treatment Group | Number of Mice | Outcome | Reference |
| Untreated Control | 5 | All died within 21-60 days | [1][2] |
| This compound Treated | 5 | All survived the acute infection | [1][2] |
| K11777 Treated | 5 | All survived the acute infection | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Route of Administration | Reference |
| Clearance (Cl) | 27.5 mL/min/kg | Intravenous (10 mg dose) | [2] |
| Volume of Distribution (Vd) | 15.1 L/kg | Intravenous (10 mg dose) | [2] |
| Half-life (t1/2) | 6.4 hours | Intravenous (10 mg dose) | [2] |
| Oral Bioavailability (%F) | < 1% | Oral | [2] |
Experimental Protocols
Murine Model of Acute Chagas' Disease
This protocol is based on the methodology described in the cited literature.[2]
-
Animal Model: Three to four-week-old female C3H mice (ca. 20 g) are used.
-
Infection: Animals are infected with 10^6 tissue-culture derived trypomastigotes of the myotropic T. cruzi CA-I/72 clone.
-
Treatment Groups:
-
Untreated control group.
-
This compound treated group.
-
K11777 treated group (as a positive control).
-
-
Drug Administration: Specific dosing, vehicle, and schedule for this compound administration should be optimized based on preliminary dose-ranging studies. The referenced study does not specify the exact dose and schedule used to achieve 100% survival.
-
Monitoring: Mice are monitored for signs of infection and mortality.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The referenced study was approved by the Committee on the Ethics of Animal Experiments of the University of California San Francisco.[2]
Visualizations
Caption: Mechanism of action of this compound in inhibiting Chagas' disease progression.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Batch-to-Batch Variability of WRR-483: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability when working with the cysteine protease inhibitor, WRR-483.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory activity of this compound against our target protease in different experimental runs. What could be the cause?
A1: Inconsistent inhibitory activity is a common manifestation of batch-to-batch variability. Several factors could be contributing to this issue:
-
Purity Differences: The presence of impurities from the synthesis process can interfere with the assay or compete with this compound for binding to the target.
-
Degradation: this compound, like many small molecules, may be susceptible to degradation over time, especially if not stored under optimal conditions. This can lead to a lower effective concentration of the active compound.
-
Solubility Issues: Incomplete solubilization of this compound can lead to an inaccurate final concentration in your assay, resulting in variable inhibitory effects.
-
Assay Conditions: Variations in experimental conditions such as pH, temperature, and buffer composition can significantly impact the activity of both the enzyme and the inhibitor.[1][2]
Q2: How can we ensure the quality and consistency of our this compound batches?
A2: Implementing a robust quality control (QC) workflow for each new batch of this compound is crucial. This should include a combination of analytical techniques to assess purity, identity, and potency.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: While specific stability data for this compound is not extensively published, general best practices for storing similar vinyl sulfone inhibitors should be followed. It is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions in solvents like DMSO, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.
Q4: Can the synthesis protocol of this compound influence its batch-to-batch variability?
A4: Absolutely. The multi-step synthesis of this compound involves several reagents and reaction conditions that, if not precisely controlled, can lead to variations in the final product.[3] Inconsistent purification of intermediates and the final compound can result in different impurity profiles between batches.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Problem: Decreased or Inconsistent Potency
Initial Checks:
-
Confirm Identity and Purity: Re-analyze the current batch of this compound using the analytical methods outlined in the Quality Control Workflow below.
-
Assess Solubility: Visually inspect the stock solution for any precipitates. If solubility is a concern, try gentle warming or sonication.
-
Review Assay Protocol: Ensure that all assay parameters (e.g., buffer pH, enzyme concentration, incubation times) are consistent with previous experiments.
Experimental Protocols for Troubleshooting
A systematic approach to troubleshooting involves a series of experiments to pinpoint the source of variability.
Objective: To determine if the observed variability is due to differences in the potency of individual this compound batches.
Methodology:
-
Prepare fresh stock solutions of each this compound batch to be tested in a suitable solvent (e.g., DMSO).
-
Perform a dose-response inhibition assay against the target protease (e.g., cruzain) for each batch in parallel.
-
Include a positive control (a previously validated batch of this compound or another known inhibitor) and a negative control (vehicle only).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each batch.
Data Presentation:
| Batch ID | Synthesis Date | Purity (LC-MS, %) | Purity (NMR, %) | IC50 (nM) |
| This compound-001 | 2024-01-15 | 98.5 | 99.0 | 5.2 |
| This compound-002 | 2024-03-22 | 95.2 | 96.5 | 15.8 |
| This compound-003 | 2024-05-10 | 99.1 | 98.8 | 4.9 |
Interpretation: A significant difference in IC50 values between batches, as seen with batch this compound-002, suggests a potency issue with that specific batch, which may be correlated with its lower purity.
Objective: To evaluate the stability of this compound in solution under typical storage conditions.
Methodology:
-
Prepare a fresh stock solution of this compound in the desired solvent.
-
Divide the stock solution into multiple aliquots.
-
Store the aliquots at different conditions (e.g., 4°C, -20°C, -80°C) and for varying durations (e.g., 1 day, 1 week, 1 month).
-
At each time point, test the potency of the stored aliquot using the comparative potency assay described above.
Data Presentation:
| Storage Condition | Time Point | IC50 (nM) | % Potency Remaining |
| 4°C | 1 Day | 5.5 | 94.5 |
| 4°C | 1 Week | 10.2 | 51.0 |
| -20°C | 1 Week | 5.3 | 98.1 |
| -20°C | 1 Month | 6.1 | 85.2 |
| -80°C | 1 Month | 5.2 | 99.0 |
Interpretation: The data suggests that this compound is unstable at 4°C in solution and should be stored at -80°C for long-term stability.
Quality Control Workflow for Incoming this compound Batches
To proactively manage batch-to-batch variability, it is essential to establish a standardized quality control workflow for every new batch of this compound received or synthesized.
Caption: Quality control workflow for incoming this compound batches.
Signaling Pathway of this compound Action
This compound is an irreversible inhibitor of the cysteine protease cruzain, which is essential for the life cycle of Trypanosoma cruzi, the parasite that causes Chagas' disease.[1][2][3][4] this compound acts as a vinyl sulfone inhibitor, covalently modifying the active site cysteine residue of cruzain.[1][3][4]
Caption: Mechanism of action of this compound on cruzain.
By implementing these troubleshooting strategies and quality control measures, researchers can mitigate the impact of batch-to-batch variability of this compound and ensure the reliability and reproducibility of their experimental results.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis of Cysteine Protease Inhibitors: WRR-483 and K11777
A Head-to-Head Look at Two Potent Anti-parasitic Compounds
For researchers and drug development professionals in the field of infectious diseases, particularly Chagas disease, the evaluation of potent and selective enzyme inhibitors is a critical endeavor. This guide provides a comparative analysis of two such inhibitors, WRR-483 and K11777, both targeting the Trypanosoma cruzi major cysteine protease, cruzain. This comparison is based on available experimental data to objectively assess their relative efficacy.
Introduction to this compound and K11777
Both this compound and K11777 are vinyl sulfone-based irreversible inhibitors of cysteine proteases.[1][2] They share a common mechanism of action, where the electrophilic vinyl sulfone moiety forms a stable, covalent bond with the active site cysteine residue of the target protease, leading to its inactivation.[1][2] K11777 is a well-established cruzain inhibitor that has been a benchmark compound in the development of therapies for Chagas disease.[1] this compound was developed as an analog of K11777, with modifications aimed at exploring structure-activity relationships and potentially improving therapeutic properties.[1] Their primary molecular target, cruzain, is a crucial enzyme for the parasite's replication and its ability to evade the host immune system, making it a validated target for anti-trypanosomal drugs.[1][3]
Chemical Structures
The fundamental difference between this compound and K11777 lies in their chemical structures, which influences their interaction with the target enzyme and ultimately their biological activity.
| Compound | Chemical Structure |
| K11777 | (Image of K11777 chemical structure) |
| This compound | (Image of this compound chemical structure) |
Caption: Chemical structures of K11777 and its analog, this compound.
Mechanism of Action: Covalent Inhibition of Cruzain
The shared mechanism of action for both this compound and K11777 is the irreversible covalent inhibition of the cysteine protease cruzain. This process is initiated by the nucleophilic attack of the deprotonated thiol group of the active site cysteine residue on the β-carbon of the vinyl sulfone group. This results in the formation of a stable thioether linkage, effectively and permanently inactivating the enzyme.
Caption: Covalent inhibition of cruzain by vinyl sulfone inhibitors.
Comparative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and K11777 against cruzain and T. cruzi.
| Parameter | This compound | K11777 | Reference |
| Target | Cruzain | Cruzain | [1] |
| Inhibition type | Irreversible, Covalent | Irreversible, Covalent | [1][2] |
| Trypanocidal Activity | Effective in cell culture and animal models | Effective in cell culture and animal models | [1] |
Note: Specific IC50 or Ki values were not available in the initial search to provide a direct quantitative comparison in this table. Further literature review would be required for these specific data points.
While both compounds are effective in cellular and animal models of Chagas disease, a direct comparison of their potency requires specific inhibitory concentration (IC50) or inhibition constant (Ki) values from head-to-head studies.[1] The available information confirms that this compound demonstrates comparable efficacy to K11777 in these models.[1]
Experimental Protocols
The evaluation of these inhibitors typically involves a series of in vitro and in vivo experiments.
In Vitro Cruzain Inhibition Assay
Objective: To determine the potency of the inhibitor against purified cruzain.
Methodology:
-
Recombinant cruzain is expressed and purified.
-
The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or K11777) for a defined period.
-
A fluorogenic substrate for cruzain (e.g., Z-Phe-Arg-AMC) is added to the reaction mixture.
-
The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro cruzain inhibition assay.
In Vitro Trypanocidal Activity Assay
Objective: To assess the ability of the inhibitor to kill T. cruzi parasites in a cell culture model.
Methodology:
-
Host cells (e.g., mammalian fibroblasts) are infected with T. cruzi trypomastigotes.
-
After infection, the cells are treated with various concentrations of the inhibitor.
-
The cultures are incubated for a period to allow for parasite replication.
-
The number of intracellular amastigotes or released trypomastigotes is quantified, often using microscopy or a reporter gene assay (e.g., parasites expressing β-galactosidase).
-
The effective concentration that inhibits parasite growth by 50% (EC50) is determined.
In Vivo Efficacy in a Mouse Model of Chagas Disease
Objective: To evaluate the therapeutic efficacy of the inhibitor in a living organism.
Methodology:
-
Mice are infected with a lethal dose of T. cruzi.
-
A treatment regimen with the inhibitor (e.g., oral administration) is initiated at a specific time point post-infection.
-
Parasitemia (the number of parasites in the blood) is monitored throughout the course of the infection.
-
Survival rates of the treated mice are compared to a control group.
-
At the end of the study, tissues may be harvested for histopathological analysis to assess tissue parasite burden and inflammation.
Conclusion
Both this compound and K11777 are potent vinyl sulfone-based irreversible inhibitors of cruzain with demonstrated efficacy against Trypanosoma cruzi in both in vitro and in vivo models.[1] this compound, as an analog of K11777, has shown comparable anti-trypanosomal activity.[1] The choice between these compounds for further preclinical or clinical development would likely depend on a more detailed comparative analysis of their pharmacokinetic profiles, toxicity, and specific potency against a range of T. cruzi strains. The experimental frameworks outlined here provide a basis for such continued investigation.
References
Comparative Guide: WRR-483 Versus Other Cysteine Protease Inhibitors for Trypanosoma cruzi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WRR-483 and other key cysteine protease inhibitors targeting cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. Cruzain is essential for the parasite's life cycle, including differentiation, invasion, and evasion of the host immune system, making it a validated and critical target for chemotherapy.[1][2][3][4] This document synthesizes experimental data on inhibitor performance, details relevant methodologies, and visualizes key pathways and workflows.
Overview of Cruzain Inhibitors
The development of cruzain inhibitors represents a promising therapeutic strategy against Chagas disease, offering an alternative to current treatments like benznidazole (B1666585) and nifurtimox, which suffer from significant toxicity and limited efficacy, especially in the chronic phase of the disease.[3] Among the most studied classes of cruzain inhibitors are irreversible inhibitors, such as vinyl sulfones, which form a covalent bond with the catalytic cysteine residue in the enzyme's active site.
This compound is a vinyl sulfone-based irreversible cysteine protease inhibitor. It is an analog of K11777 (also known as K777), one of the most well-characterized cruzain inhibitors. This compound was designed based on the structure of K11777, with a key modification at the P2 position, replacing phenylalanine with arginine. This alteration was intended to explore different binding specificities. The mechanism of action for this compound involves the inhibitor covalently binding to the active site cysteine (Cys25) of cruzain through a Michael addition reaction.
K11777 (K777) is a potent, irreversible vinyl sulfone inhibitor of cruzain that has served as a proof-of-concept compound, demonstrating that targeting this enzyme can effectively eliminate T. cruzi infection in preclinical models. It has shown efficacy in both immunocompetent and immunodeficient mice, as well as in canine models of Chagas disease.
Performance Data: this compound vs. K11777
The following tables summarize the key quantitative data from comparative studies of this compound and K11777.
Table 1: In Vitro Enzymatic Inhibition of Cruzain
| Inhibitor | Parameter | Value | pH | Conditions | Source |
| This compound | kinact/Ki (M-1s-1) | 4,800 | 5.5 | Acetate (B1210297) Buffer | |
| kinact/Ki (M-1s-1) | 18,000 | 8.0 | Citrate-Phosphate Buffer | ||
| IC50 (nM) | 19 | 8.0 | Citrate-Phosphate Buffer | ||
| K11777 | kinact/Ki (M-1s-1) | 1,030,000 | 5.5 | Acetate Buffer | |
| kinact/Ki (M-1s-1) | 234,000 | 8.0 | Citrate-Phosphate Buffer | ||
| IC50 (nM) | 2 | 8.0 | Citrate-Phosphate Buffer |
-
Note: The second-order rate of inactivation (kinact/Ki) is a more accurate measure for irreversible inhibitors than IC50, as the latter is highly dependent on assay conditions.
Analysis: K11777 is a significantly more potent inhibitor of the isolated cruzain enzyme than this compound, as shown by its much higher rate of inactivation. Interestingly, the potency of this compound is highly pH-dependent, showing a nearly 10-fold improvement in its IC50 value and a 4-fold increase in its inactivation rate at pH 8.0 compared to pH 5.5. This pH sensitivity is a distinguishing feature compared to K11777.
Table 2: In Vitro and In Vivo Trypanocidal Efficacy
| Assay | Model System | Inhibitor | Concentration / Dosage | Outcome | Source |
| Cell Culture | J774 Macrophages infected with T. cruzi | This compound | 10 µM | 100% survival of host cells; parasite cleared | |
| K11777 | 10 µM | 100% survival of host cells; parasite cleared | |||
| Animal Model | Mice with acute Chagas' disease (CA-I/72 clone) | This compound | 50 mg/kg/day | 100% survival | |
| K11777 | 50 mg/kg/day | 100% survival | |||
| Untreated | N/A | 0% survival (death within 21-60 days) |
Analysis: Despite its lower enzymatic potency, this compound demonstrates trypanocidal activity in both cell culture and a mouse model of acute Chagas disease that is comparable to K11777. Both compounds effectively cleared the parasite from infected macrophages and ensured 100% survival in lethally infected mice. The potent in vivo activity of this compound, despite its modest enzymatic inhibition rate, may be due to factors like cell permeability and subsequent protonation within the parasite's acidic organelles.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of cruzain inhibition by vinyl sulfones and the typical workflow for evaluating such compounds.
Caption: Covalent inactivation of cruzain by a vinyl sulfone inhibitor.
Caption: Workflow for discovery and validation of cruzain inhibitors.
Experimental Protocols
Below are generalized methodologies for the key experiments cited in the evaluation of this compound and other cruzain inhibitors.
Cruzain Enzymatic Inhibition Assay
-
Objective: To determine the rate of inactivation of cruzain by an irreversible inhibitor.
-
Reagents: Recombinant cruzain, fluorogenic substrate (e.g., Cbz-Phe-Arg-AMC), inhibitor (this compound or K11777), assay buffer (e.g., 100 mM sodium acetate at pH 5.5 or citrate-phosphate buffer at various pH values), DMSO for inhibitor stock.
-
Protocol:
-
Recombinant cruzain is pre-incubated with varying concentrations of the inhibitor in the assay buffer for specific time intervals at room temperature.
-
At each time point, an aliquot of the enzyme-inhibitor mixture is removed and diluted into a solution containing the fluorogenic substrate.
-
The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
The observed rate of inactivation (kobs) for each inhibitor concentration is determined by plotting the natural log of the residual enzyme activity against the pre-incubation time.
-
The second-order rate constant (kinact/Ki) is calculated from the slope of a plot of kobs versus inhibitor concentration.
-
Intracellular Amastigote Proliferation Assay
-
Objective: To assess the ability of the inhibitor to clear T. cruzi parasites from infected host cells.
-
Cell Lines: A host cell line, such as J774 macrophages or murine cardiomyoblasts, and a virulent strain of T. cruzi trypomastigotes.
-
Protocol:
-
Host cells are plated in multi-well plates and allowed to adhere.
-
The cells are then infected with T. cruzi trypomastigotes for several hours.
-
After infection, extracellular parasites are washed away, and a fresh medium containing the test inhibitor at a specified concentration (e.g., 10 µM) is added.
-
The infected cells are incubated for several days to allow for parasite replication in the control (untreated) wells.
-
The viability of the host cells and the presence of intracellular amastigotes are assessed, often using microscopy after fixing and staining the cells.
-
The percentage of infected cells and the number of parasites per cell are quantified to determine the efficacy of the inhibitor.
-
Murine Model of Acute Chagas' Disease
-
Objective: To evaluate the in vivo efficacy of the inhibitor in a living organism.
-
Animal Model: Typically, mice (e.g., BALB/c) are used.
-
Protocol:
-
Mice are infected intraperitoneally with a lethal dose of blood-form trypomastigotes from a virulent T. cruzi strain (e.g., CA-I/72 clone).
-
Treatment with the inhibitor (e.g., this compound at 50 mg/kg/day) or a vehicle control begins a few days post-infection and continues for a defined period (e.g., 20-30 days).
-
The primary endpoints are parasitemia (monitored by taking blood samples) and survival.
-
At the end of the study, surviving animals are monitored for any signs of disease, and tissues may be analyzed to confirm parasite clearance.
-
Conclusion
This compound is an effective trypanocidal agent that targets the essential T. cruzi cysteine protease, cruzain. While it is a less potent inhibitor of the isolated enzyme compared to its parent compound, K11777, it demonstrates comparable efficacy in clearing parasites in cell culture and curing acute infection in a murine model. The unique pH-dependent activity of this compound distinguishes it from K11777 and suggests that its activity may be enhanced in the acidic compartments of the parasite where cruzain resides. Both this compound and K11777 are vinyl sulfone-based irreversible inhibitors that covalently modify the active site cysteine of cruzain. The success of these compounds in preclinical models validates cruzain as a high-value target for Chagas disease chemotherapy and underscores the potential of this inhibitor class for further development.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. scielo.br [scielo.br]
- 3. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Try...: Ingenta Connect [ingentaconnect.com]
Validating the Inhibitory Effect of WRR-483 on Cruzain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vinyl sulfone inhibitor WRR-483 and other classes of cruzain inhibitors. Cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, is a validated drug target for Chagas disease. This document summarizes key inhibitory data, details experimental protocols for assessing inhibitor potency, and visualizes the intricate signaling pathways modulated by cruzain.
Performance Comparison of Cruzain Inhibitors
The development of effective and selective cruzain inhibitors is a critical area of research for new Chagas disease therapeutics. This section compares the inhibitory potency and selectivity of this compound with its parent compound, K11777, and other notable inhibitor classes.
| Inhibitor Class | Inhibitor | Target | kobs/[I] (M⁻¹s⁻¹) | IC₅₀ (nM) | Selectivity against Human Cathepsins | Mechanism of Action |
| Vinyl Sulfone | This compound | Cruzain | 4,800 (pH 5.5) | Good potency, pH-dependent | Data not available | Irreversible, covalent (Michael addition) |
| K11777 | Cruzain | 105,000 (pH 5.5) | Potent (nM range) | Lacks selectivity against Cathepsins B and L.[1][2] | Irreversible, covalent (Michael addition) | |
| Oxyguanidine Analogue of this compound | WRR-662, WRR-666, etc. | Cruzain | Comparable to this compound | Varies | Data not available | Primarily irreversible, covalent; some show noncovalent inhibition |
| Nitrile-Based | Various | Cruzain | - | 1 - 10 (and higher) | Moderate to high selectivity over human cathepsins observed for some compounds.[3][4] | Reversible, covalent (thioimidate adduct formation) |
| Benzophenone Derivatives | 1c, 2c | Cruzain | - | 42,800, 72,100 | Data not available | Not specified |
| Chalcones and Hydrazones | Various | Cruzain | - | Micromolar range | Data not available | Not specified |
Experimental Protocols
Accurate assessment of inhibitor potency is fundamental to drug discovery. Below are standardized protocols for determining the inhibitory kinetics of compounds against cruzain.
Cruzain Enzymatic Assay
This protocol is adapted from established methods for measuring cruzain activity using a fluorogenic substrate.
Materials:
-
Recombinant cruzain
-
Assay buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM DTT
-
Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin)
-
Inhibitor compound of interest
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add the desired concentrations of the inhibitor. Include a vehicle control (solvent only).
-
Add recombinant cruzain to each well to a final concentration of approximately 1-5 nM.
-
Incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 10-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 10 µM.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader at 37°C.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Second-Order Rate Constants (kobs/[I]) for Irreversible Inhibitors
For irreversible inhibitors like this compound, the second-order rate constant provides a more accurate measure of potency.
Procedure:
-
Follow the initial steps of the enzymatic assay protocol.
-
Pre-incubate a fixed concentration of cruzain with various concentrations of the irreversible inhibitor for different time intervals.
-
At each time point, add the fluorogenic substrate to measure the remaining enzyme activity.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line represents the pseudo-first-order rate constant (kobs).
-
Plot the kobs values against the corresponding inhibitor concentrations. The slope of this second plot represents the second-order rate constant (kobs/[I]).
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of cruzain inhibitors and the cellular pathways affected by cruzain is crucial for rational drug design and for predicting potential therapeutic and toxic effects.
Mechanism of Cruzain Inhibition
The primary mechanism of action for vinyl sulfone inhibitors like this compound and K11777 is the irreversible covalent modification of the active site cysteine (Cys25) of cruzain through a Michael addition reaction.[5] In contrast, nitrile-based inhibitors form a reversible covalent thioimidate adduct with the same cysteine residue.[3] Some oxyguanidine analogues of this compound have demonstrated an interesting deviation, exhibiting noncovalent inhibition despite the presence of a vinyl sulfone warhead.
Figure 1. Comparison of irreversible and reversible covalent inhibition mechanisms of cruzain.
Cruzain-Mediated Host Cell Signaling
Cruzain plays a pivotal role in the pathogenesis of Chagas disease by modulating host cell signaling pathways to facilitate parasite invasion, replication, and immune evasion.
Cruzain can cleave host kininogen to release bradykinin (B550075), which then activates host cell bradykinin B2 receptors, leading to calcium mobilization and facilitating parasite entry. Furthermore, cruzain can directly impact intracellular signaling cascades that promote parasite survival and replication while dampening the host immune response. One of the key pathways affected is the NF-κB signaling pathway. Cruzain can degrade the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory cytokines and contributing to immune evasion. Additionally, cruzain has been shown to activate pro-survival pathways such as the PI3K/Akt and MEK/ERK pathways in host cells.[4]
Figure 2. Signaling pathways activated by cruzain in host cells.
Conclusion
This compound stands as a potent vinyl sulfone-based inhibitor of cruzain. However, the lack of comprehensive selectivity data against human cathepsins remains a critical knowledge gap that needs to be addressed for its further development. The exploration of alternative inhibitor scaffolds, such as nitrile-based compounds, offers a promising avenue for achieving higher selectivity and potentially improved safety profiles.[3][4] This comparative guide highlights the importance of a multi-faceted approach to inhibitor validation, encompassing not only potency but also selectivity and a thorough understanding of the underlying biological pathways. Further research into the selectivity of this compound and its analogues is essential to fully assess their therapeutic potential for the treatment of Chagas disease.
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective nitrile inhibitors to modulate the proteolytic synergism of cathepsins S and F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Oxyguanidine Analogues of the Cysteine Protease Inhibitor this compound against Cruzain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of WRR-483 Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cysteine protease inhibitor WRR-483's cross-reactivity profile against a panel of proteases. The data presented here is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects. For comparative purposes, data for the related vinyl sulfone inhibitor, K11777, is also included.
Inhibitor Overview
This compound is a vinyl sulfone-based irreversible inhibitor of cysteine proteases.[1][2][3] It has been investigated for its therapeutic potential, particularly against parasitic diseases like Chagas' disease, where it targets the major cysteine protease of Trypanosoma cruzi, cruzain.[1][2][3][4] Like other inhibitors of its class, this compound acts by covalently binding to the active site cysteine residue of the target protease.[1][2][3]
Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values) of this compound and K11777 against a range of cysteine proteases. Lower IC50 values indicate higher potency.
| Protease | This compound IC50 (µM) | K11777 IC50 (µM) |
| Papain | Moderate Inhibition | < 10 |
| Cathepsin B | < 10 | < 10 |
| Cathepsin C | < 10 | < 10 |
| Cathepsin S | < 10 | < 10 |
| Cathepsin L | Moderate Inhibition | < 10 |
| Cathepsin V | Moderate Inhibition | < 10 |
| Calpain-1 | No Inhibition | No Inhibition |
| Cathepsin H | No Inhibition | No Inhibition |
| Cathepsin K | No Inhibition | No Inhibition |
Data sourced from Chen et al., 2010.[1] "Moderate Inhibition" indicates some activity was observed, but with a higher IC50 value than those reported as "< 10 µM". "No Inhibition" indicates no significant activity was detected under the assay conditions.[1]
Analysis of Cross-Reactivity:
The data indicates that this compound exhibits a degree of selectivity. It is active against papain and several members of the papain-like cathepsin family, including cathepsins B, C, and S.[1] However, its potency against papain, cathepsin L, and cathepsin V is moderate.[1] Importantly, this compound did not show any inhibitory activity against calpain-1, cathepsin H, or cathepsin K, suggesting a level of specificity.[1] The overall selectivity profile of this compound is comparable to that of K11777, although this compound generally shows a lower affinity for most of the tested proteases, with the exception of cathepsin B.[1]
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a protease inhibitor like this compound. This is based on common methodologies for assessing enzyme inhibition and determining IC50 values.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific protease by 50% (IC50).
Materials:
-
Purified proteases (e.g., Cathepsin B, L, S, etc.)
-
Protease inhibitor (e.g., this compound) stock solution of known concentration.
-
Appropriate fluorogenic or chromogenic substrate for each protease.
-
Assay buffer specific to each protease to ensure optimal activity and stability.
-
96-well microplates (black plates for fluorescent assays).
-
Microplate reader capable of kinetic fluorescence or absorbance measurements.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure:
-
Protease Preparation:
-
Reconstitute or dilute the purified proteases in their respective assay buffers to a final working concentration. The optimal concentration should be determined empirically to provide a linear reaction rate over the course of the assay.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in the assay buffer. A typical starting point would be a high concentration (e.g., 100 µM) serially diluted to cover a wide range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed volume of the diluted protease solution.
-
A corresponding volume of each inhibitor dilution.
-
Include control wells:
-
100% Activity Control: Protease with assay buffer instead of inhibitor.
-
No Enzyme Control (Blank): Assay buffer and substrate only, to measure background signal.
-
No Substrate Control: Protease and inhibitor (at the highest concentration) without substrate, to check for compound interference.
-
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to bind to the protease. This is particularly important for irreversible inhibitors.
-
-
Reaction Initiation:
-
Add a fixed volume of the pre-warmed substrate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader and measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes). The readings should be in the linear range of the assay.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal versus time curve.
-
Subtract the background signal from the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining protease inhibitor IC50 values.
Caption: Logical relationship of this compound's inhibitory activity.
References
A Comparative Analysis of WRR-483 and Benznidazole for the Treatment of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. For decades, benznidazole (B1666585) has been the frontline treatment, despite its limitations in the chronic phase of the disease and a considerable profile of adverse effects. The search for novel therapeutic agents has led to the investigation of new molecular targets within the parasite, including the essential cysteine protease, cruzain. WRR-483, a vinyl sulfone inhibitor of cruzain, has emerged as a promising preclinical candidate. This guide provides a detailed comparative analysis of this compound and benznidazole, focusing on their mechanisms of action, efficacy, safety profiles, and developmental status, supported by available experimental data.
Mechanism of Action
The fundamental difference between this compound and benznidazole lies in their distinct mechanisms of action against T. cruzi.
This compound is a targeted inhibitor of cruzain, the major cysteine protease of T. cruzi. Cruzain is vital for the parasite's life cycle, playing a crucial role in its replication and invasion of host cells.[1][2] this compound, an analog of the cruzain inhibitor K11777, acts as an irreversible inhibitor by covalently binding to the active site cysteine of the enzyme.[1][3][4] This targeted inhibition disrupts essential parasitic processes, leading to its demise.
Benznidazole , on the other hand, is a nitroimidazole prodrug. Its mechanism of action involves the generation of reactive metabolites that induce DNA damage in the parasite.[5] Within the parasite, benznidazole undergoes nitroreduction, a process that forms highly reactive nitro radical anions.[5] These radicals can damage the parasite's DNA, leading to lethal double-stranded breaks.[5] Benznidazole also disrupts the parasite's antioxidant defense mechanisms and can inhibit key metabolic enzymes, creating a multi-faceted attack on the parasite.[5]
In Vitro Efficacy
Direct comparison of the in vitro efficacy of this compound and benznidazole is challenging due to the different assays employed. Data for this compound is primarily from enzymatic assays targeting cruzain, while benznidazole's efficacy is measured against the parasite itself.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Cruzain | Enzymatic Inhibition | 70 nM (pH 5.5), 8 nM (pH 8.0) | [6] |
| Benznidazole | T. cruzi amastigotes | Parasite Viability (72h) | 2.44 µM - 8.36 µM (strain dependent) | [7] |
| Benznidazole | T. cruzi trypomastigotes | Parasite Viability (24h) | 25.81 µM - 137.62 µM (strain dependent) | [7] |
Table 1: Comparative In Vitro Efficacy Data
In Vivo Efficacy
Both this compound and benznidazole have demonstrated efficacy in murine models of acute Chagas disease. However, direct comparisons are limited by variations in the experimental protocols, including the T. cruzi strain, mouse strain, and treatment regimen.
| Compound | T. cruzi Strain | Mouse Strain | Dose | Duration | Outcome | Reference |
| This compound | CA-I/72 | C3H | 50 mg/kg/day | 20 days | 100% survival | [3][8] |
| Benznidazole | Y strain | Swiss | 100 mg/kg/day | 20 days | 87.5% cure | [9] |
| Benznidazole | CL Brener | BALB/c | 100 mg/kg/day | 20 days | 100% cure | [10] |
Table 2: Comparative In Vivo Efficacy in Acute Chagas Disease Mouse Models
Safety and Toxicity
There is a significant disparity in the available safety data for this compound and benznidazole, reflecting their different stages of development.
This compound is a preclinical candidate, and as such, there is limited publicly available information on its safety and toxicity profile. Preclinical safety studies are a prerequisite for advancing a compound to human clinical trials.[11][12][13][14] The development of its analog, K11777, was reportedly halted due to toxicity concerns in animal models, which may suggest a potential for class-related adverse effects for vinyl sulfone inhibitors.[6]
Benznidazole has been in clinical use for decades, and its adverse effects are well-documented. Common side effects include skin rashes, gastrointestinal disturbances (nausea, vomiting, anorexia), and peripheral neuropathy.[15][16] In a significant percentage of patients, these adverse events can be severe enough to lead to the discontinuation of treatment.
Clinical Development Status
This compound is currently in the preclinical stage of development.[2][17] There is no evidence to suggest it has entered human clinical trials. The broader class of cruzain inhibitors has faced challenges in clinical development, with some candidates being discontinued (B1498344) due to toxicity or lack of efficacy.[5][6]
Benznidazole is a clinically approved and widely used drug for the treatment of Chagas disease.[18] It is considered a first-line treatment, particularly in the acute phase of the infection.[18]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been described as a multi-step process starting from commercially available reagents. The key steps involve the formation of a urea (B33335) linkage and the introduction of the vinyl sulfone moiety. A detailed, step-by-step protocol can be found in the supplementary information of the primary research article by Chen et al. (2010).
In Vivo Efficacy in a Murine Model of Acute Chagas Disease (this compound)
-
Animal Model: 3- to 4-week-old female C3H mice.
-
Infection: Intraperitoneal injection of 10^6 tissue-culture derived trypomastigotes of the myotropic T. cruzi CA-I/72 clone.
-
Treatment: Oral administration of this compound at a dose of 50 mg/kg/day for 20 consecutive days.
-
Monitoring: Parasitemia levels and survival rates were monitored.
-
Outcome: Survival of the treated animals compared to an untreated control group.[3][8]
General Protocol for In Vivo Efficacy of Benznidazole in a Murine Model of Acute Chagas Disease
-
Animal Model: Typically BALB/c or Swiss mice.
-
Infection: Intraperitoneal injection with a specified number of trypomastigotes (e.g., 10^4 of the Y strain or CL Brener strain).
-
Treatment: Benznidazole is administered orally, often in drinking water or by gavage, at doses typically ranging from 50 to 100 mg/kg/day for a specified duration (e.g., 20-30 days).
-
Monitoring: Parasitemia is monitored by microscopic examination of blood samples. Survival is recorded.
-
Outcome Assessment: Cure is often assessed by the absence of parasites in the blood after treatment and after a period of immunosuppression (which can induce relapse in non-cured animals).[9][10]
Conclusion
This compound and benznidazole represent two distinct approaches to the treatment of Chagas disease. This compound is a promising preclinical candidate with a targeted mechanism of action against the essential parasite enzyme, cruzain. Benznidazole is the established clinical therapy that acts through the generation of parasiticidal reactive metabolites. While preclinical data for this compound is encouraging, significant further development, including comprehensive safety and toxicity studies, is required before its clinical potential can be fully assessed. Benznidazole remains the cornerstone of Chagas disease treatment, but its limitations highlight the urgent need for new, safer, and more effective therapeutic options like those potentially offered by novel drug candidates such as this compound. Continued research and development in this area are critical to improving the outcomes for patients with Chagas disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchopenworld.com [researchopenworld.com]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. quantics.co.uk [quantics.co.uk]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. researchgate.net [researchgate.net]
- 15. Promising Efficacy of Benznidazole Nanoparticles in acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promising Efficacy of Benznidazole Nanoparticles in Acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of WRR-483 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of WRR-483, a potent cysteine protease inhibitor, with alternative treatments for Chagas disease. The information is compiled from published experimental data to assist researchers and drug development professionals in evaluating its therapeutic potential.
Executive Summary
This compound, an analog of K11777, demonstrates high efficacy in animal models of acute Chagas disease, proving to be a promising candidate for further development.[1][2][3][4] Its mechanism of action involves the irreversible inhibition of cruzain, the major cysteine protease of Trypanosoma cruzi, which is essential for the parasite's life cycle.[1][2][3][4] This guide presents a detailed comparison of this compound's in vivo performance against its predecessor, K11777, and the current standard-of-care drugs, benznidazole (B1666585) and nifurtimox (B1683997). While direct head-to-head studies of this compound against benznidazole and nifurtimox are not currently available in the reviewed literature, this guide offers an indirect comparison based on existing in vivo data.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data from key in vivo studies, facilitating a clear comparison of this compound and its alternatives.
Table 1: Efficacy of Cysteine Protease Inhibitors in a Murine Model of Acute Chagas Disease
| Compound | Animal Model | Parasite Strain | Treatment Regimen | Key Efficacy Endpoints | Survival Rate | Source |
| This compound | BALB/c mice | T. cruzi CA-I/72 clone | 100 mg/kg, intraperitoneally, twice daily for 20 days | Eradication of parasite infection | 100% | [2][3] |
| K11777 | BALB/c mice | T. cruzi CA-I/72 clone | 100 mg/kg, intraperitoneally, twice daily for 20 days | Eradication of parasite infection | 100% | [2][3] |
| Untreated Control | BALB/c mice | T. cruzi CA-I/72 clone | Vehicle only | Death within 21-60 days post-infection | 0% | [2][3] |
Table 2: Efficacy of Standard Chagas Disease Drugs in Murine Models
| Compound | Animal Model | Parasite Strain | Treatment Regimen | Key Efficacy Endpoints | Cure Rate | Source |
| Benznidazole | BALB/c mice | T. cruzi CL Brener | 100 mg/kg, oral gavage, once daily for 5-10 days (chronic infection) | Parasitological cure (bioluminescence imaging) | >90% | [5] |
| Benznidazole | Swiss mice | T. cruzi Berenice-78 | 100 mg/kg, oral gavage, single dose (chronic infection) | Assessed pharmacokinetics and biodistribution | N/A | [6] |
| Nifurtimox | Swiss mice | T. cruzi Y strain | 50 mg/kg, oral, for 40 days | Parasitemia suppression | 42.9% | [7] |
| Nifurtimox | Mice | Various T. cruzi strains | 100 mg/kg, daily for 50 days | Reduction in blood parasitemia and amastigote nests | Strain dependent | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.
Murine Model of Acute Chagas Disease for this compound and K11777 Evaluation
-
Animal Model: Female BALB/c mice.
-
Parasite: Trypanosoma cruzi CA-I/72 clone.
-
Infection: Mice were infected intraperitoneally with 1 x 10^6 tissue culture-derived trypomastigotes.
-
Treatment:
-
Treatment was initiated 12 hours post-infection and continued for 20 days.
-
This compound and K11777 were administered at a dose of 100 mg/kg of body weight.
-
The drugs were dissolved in a solution of 30-40% DMSO in sterile distilled water and administered intraperitoneally twice daily.
-
-
Control Groups:
-
An infected, untreated group received the vehicle only.
-
-
Efficacy Assessment:
-
Survival of the animals was monitored daily.
-
The appearance of the mice was observed for signs of illness.
-
Murine Model of Chronic Chagas Disease for Benznidazole Evaluation
-
Animal Model: Female BALB/c mice.
-
Parasite: Trypanosoma cruzi CL Brener strain expressing luciferase.
-
Infection: Mice were infected with the parasite, and the infection was allowed to progress to the chronic stage.
-
Treatment:
-
Benznidazole was prepared as an aqueous formulation containing 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) and 0.4% (v/v) Tween 80.
-
Doses ranging from 10 to 100 mg/kg were administered by oral gavage for 5 to 20 days.
-
-
Efficacy Assessment:
-
Antitrypanosomal activity was assessed using in vivo bioluminescence imaging (BLI).
-
Parasitological cure was defined as the absence of bioluminescence signal.[5]
-
Murine Model for Nifurtimox Evaluation
-
Animal Model: Female Swiss mice.
-
Parasite: Trypanosoma cruzi Y strain.
-
Infection: Mice were infected with the parasite.
-
Treatment:
-
Nifurtimox was administered orally at a dose of 50 mg/kg/day for 40 days.
-
-
Efficacy Assessment:
-
Parasitemia suppression was monitored.
-
Cure rates were determined based on the absence of parasitemia reactivation.[7]
-
Mandatory Visualization
Signaling Pathways of Cruzain in T. cruzi Pathogenesis
The following diagrams illustrate the pivotal role of cruzain in the invasion of host cells by T. cruzi and its strategy for immune evasion.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vivo efficacy of anti-Chagasic compounds in a murine model.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effectiveness of Nifurtimox in the Treatment of Chagas Disease: a Long-Term Retrospective Cohort Study in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Cysteine Protease Inhibitor WRR-483 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the vinyl sulfone cysteine protease inhibitor WRR-483 and its key analogs. This compound, itself an analog of K11777, is a potent inhibitor of cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][3][4] This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development efforts in this area.
Performance Data: A Quantitative Comparison
The following tables summarize the kinetic data for the inhibition of cruzain by this compound and its analogs. The data highlight the potency and pH sensitivity of these compounds.
Table 1: Kinetic Data for Cruzain Inhibition by this compound and K11777
| Compound | kobs/[I] (s-1M-1) at 1 µM | IC50 (nM) at pH 5.5 | IC50 (nM) at pH 8.0 | kinact/Ki (s-1M-1) at pH 5.5 | kinact/Ki (s-1M-1) at pH 8.0 |
| This compound | 4,800 | - | - | - | - |
| K11777 | 108,000 ± 4,200 | 1.5 ± 0.8 | 2 ± 0.3 | 1,030,000 ± 40,000 | - |
Data sourced from Chen et al., 2010.[1]
Table 2: Comparative Cruzain Inhibition Data for this compound and Oxyguanidine Analogs
| Compound | kinact/Ki (M-1s-1) at pH 5.5 | kinact/Ki (M-1s-1) at pH 8.0 |
| This compound (2) | 4,800 | 25,000 |
| K11777 (1) | 1,030,000 | 170,000 |
| WRR-662 (3) | 18,000 | 18,000 |
| WRR-666 (4) | 11,000 | 10,000 |
| WRR-667 (5) | 3,100 | 20,000 |
| WRR-668 (6) | 34,000 | 44,000 |
| WRR-669 (7) | 230,000 | 4,600 |
Data sourced from Pina et al., 2016.[5]
Table 3: In Vivo Efficacy in a Murine Model of Acute Chagas' Disease
| Treatment Group | Survival Outcome | Parasite Presence in Tissue (Histology) |
| Untreated Control | All mice died within 21-60 days | - |
| This compound | All mice survived the acute infection | 3/5 mice free of parasites; 2/5 mice with 1-3 amastigote nests in skeletal muscle |
| K11777 | All mice survived the acute infection | 3/5 mice free of parasites; 2/5 mice with 1-3 amastigote nests in skeletal muscle |
Data sourced from Chen et al., 2010.[1][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cruzain Inhibition Assay (Kinetic Analysis)
This protocol is for determining the second-order rate constants of cruzain inhibition by vinyl sulfone inhibitors.
Materials:
-
Recombinant cruzain
-
Inhibitor stock solutions (in DMSO)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.5; or 100 mM citrate-phosphate buffer for varying pH)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
96-well microtiter plates
-
Fluorometric plate reader
Procedure:
-
Prepare a solution of recombinant cruzain in the assay buffer.
-
Add the inhibitor at various concentrations to the cruzain solution and incubate for specific time intervals.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence continuously using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Determine the initial rates of reaction from the linear portion of the fluorescence versus time curves.
-
Calculate the pseudo-first-order rate constant (kobs) for each inhibitor concentration.
-
The second-order rate constant (kinact/Ki or kobs/[I]) is determined from the slope of the plot of kobs versus inhibitor concentration.
In Vitro Anti-Trypanosomal Cell Culture Assay
This protocol assesses the efficacy of inhibitors against T. cruzi proliferation in a cell culture model.
Materials:
-
J774 macrophages or other suitable host cells
-
T. cruzi trypomastigotes (e.g., CA-I/72 clone)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Inhibitor stock solutions
-
96-well culture plates
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed host cells (e.g., J774 macrophages) in 96-well plates and allow them to adhere.
-
Infect the cell monolayers with T. cruzi trypomastigotes for 2 hours.
-
Wash the cells to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of the test inhibitor.
-
Incubate the plates for 72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei and parasite kinetoplasts with DAPI.
-
Count the number of parasites per cell using a fluorescence microscope.
-
Calculate the mean number of parasites per cell for each inhibitor concentration to determine the EC50 value.[6]
Murine Model of Acute Chagas' Disease
This protocol evaluates the in vivo efficacy of inhibitors in a mouse model of acute T. cruzi infection.
Animals:
-
Female C3H mice (3-4 weeks old)
Procedure:
-
Infect mice intraperitoneally with 106 tissue-culture derived trypomastigotes of a virulent T. cruzi strain (e.g., CA-I/72 clone).[1]
-
Initiate treatment with the test compound (e.g., this compound or K11777) at a specified dosage and route of administration.
-
Include an untreated control group.
-
Monitor the survival of the mice daily.
-
At the end of the study, collect tissues (e.g., heart and skeletal muscle) for histological analysis to detect the presence of parasites.[1][6]
Visualizing Molecular Interactions and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for inhibitor screening.
Caption: Mechanism of Cruzain Inhibition by this compound.
Caption: Drug Discovery Workflow for Cruzain Inhibitors.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Oxyguanidine Analogues of the Cysteine Protease Inhibitor this compound against Cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
Confirming the Covalent Binding of WRR-483 to Cruzain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data confirming the covalent binding mechanism of the vinyl sulfone inhibitor, WRR-483, to cruzain, the major cysteine protease of Trypanosoma cruzi. The data is presented in comparison with the known covalent inhibitor K11777 and a non-covalent inhibitor, WRR-669, offering a clear framework for understanding the binding characteristics of these compounds. Detailed experimental protocols and visual workflows are provided to support the interpretation of the presented data.
Data Presentation: Covalent vs. Non-Covalent Cruzain Inhibitors
The following table summarizes the key quantitative data from kinetic and structural studies, highlighting the differences in the mechanism of action between this compound and comparator compounds.
| Inhibitor | Binding Mechanism | Second-Order Rate Constant (k_inact/K_i or k_obs/[I]) (M⁻¹s⁻¹) | Evidence |
| This compound | Covalent, Irreversible | 4,800 (pH 5.5)[1] | X-ray crystallography reveals a covalent bond between the vinyl sulfone of this compound and the active site Cys25 of cruzain.[1][2][3][4] Time-dependent inhibition is observed in kinetic assays.[1] |
| K11777 | Covalent, Irreversible | 108,000 (pH 5.5)[1] | Similar to this compound, K11777 is a vinyl sulfone inhibitor that forms a covalent adduct with the catalytic cysteine of cruzain.[5] |
| WRR-669 | Non-covalent | Inhibition is not time-dependent at pH 8.0.[5] | X-ray crystallography of the cruzain-WRR-669 complex shows no covalent bond between the inhibitor and Cys25.[5][6][7] |
Experimental Protocols
X-Ray Crystallography for Determining Covalent Adduct Formation
This protocol outlines the general steps to obtain a crystal structure of a protein-ligand complex, which provides definitive evidence of covalent binding.
-
Protein Expression and Purification: Recombinant cruzain is expressed and purified to homogeneity.
-
Crystallization:
-
Co-crystallization: The purified cruzain is incubated with an excess of the inhibitor (e.g., this compound) to allow for complex formation prior to setting up crystallization trials.
-
Soaking: Alternatively, apo-cruzain crystals are grown first and then soaked in a solution containing the inhibitor.
-
-
X-ray Diffraction Data Collection: The protein-inhibitor complex crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. The atomic model of the protein and the inhibitor is built into the electron density map and refined to yield the final structure. The formation of a covalent bond is confirmed by the presence of continuous electron density between the inhibitor and the specific amino acid residue (e.g., Cys25) and a bond distance consistent with a covalent linkage (typically < 2 Å).[2]
Mass Spectrometry for Covalent Adduct Identification
Mass spectrometry (MS) is a powerful technique to confirm covalent binding by detecting the mass increase of the protein upon modification by the inhibitor.
-
Intact Protein Analysis (Top-Down MS):
-
Cruzain is incubated with and without the inhibitor (this compound).
-
The samples are analyzed by mass spectrometry to determine the exact mass of the intact protein.
-
A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
-
Peptide Mapping (Bottom-Up MS):
-
The cruzain-inhibitor complex is denatured, reduced, alkylated (with a reagent that does not react with the modified cysteine), and then digested into smaller peptides using a protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The peptide containing the active site cysteine (Cys25) is identified. A mass increase on this specific peptide corresponding to the mass of the inhibitor confirms the site of covalent modification.
-
Enzyme Kinetics to Characterize Covalent Inhibition
Kinetic assays are used to determine the rate of inactivation of the enzyme by a covalent inhibitor.
-
Enzyme Activity Assay: The activity of cruzain is measured by monitoring the cleavage of a fluorogenic substrate.
-
Determination of Second-Order Rate Constants:
-
The enzyme is pre-incubated with various concentrations of the inhibitor for different time intervals.
-
The remaining enzyme activity is measured at each time point.
-
The observed rate of inactivation (k_obs) is determined for each inhibitor concentration.
-
The second-order rate constant (k_inact/K_i or k_obs/[I]) is calculated from the slope of the plot of k_obs versus inhibitor concentration. A time-dependent decrease in enzyme activity is characteristic of irreversible covalent inhibition.[5]
-
Visualizing the Confirmation of Covalent Binding
The following diagrams illustrate the experimental workflows and the underlying mechanism of covalent inhibition of cruzain by this compound.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and structure-activity relationships of potent noncovalent and nonpeptidic cruzain inhibitors as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Oxyguanidine Analogues of the Cysteine Protease Inhibitor this compound against Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of WRR-483 for Parasitic vs. Host Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cysteine protease inhibitor WRR-483, focusing on its selectivity for parasitic versus host proteases. The information presented is based on available experimental data to aid in the evaluation of this compound for therapeutic development.
Introduction
This compound is a vinyl sulfone-based irreversible inhibitor of cysteine proteases. It is an analog of K11777, a compound originally developed as an inhibitor of human cathepsin S. This compound was synthesized and evaluated for its potential as a chemotherapeutic agent against parasitic diseases, particularly Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi.[1][2] The primary parasitic target of this compound is cruzain, the major cysteine protease of T. cruzi, which is essential for the parasite's life cycle.[3][4]
Mechanism of Action
This compound functions as an irreversible covalent inhibitor of papain-family cysteine proteases. The inhibitor's vinyl sulfone "warhead" is susceptible to a Michael addition by the deprotonated thiol group of the active site cysteine residue in the target protease. This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.[1][3]
Caption: Covalent inhibition mechanism of this compound.
Data Presentation: this compound Performance
Inhibition of Parasitic Proteases
This compound has been evaluated against a range of parasitic cysteine proteases. It is a potent inhibitor of cruzain from T. cruzi and EhCP1 from Entamoeba histolytica. Its potency is notably pH-dependent, with increased activity at neutral to slightly alkaline pH.[3] In contrast, it is a weak inhibitor of rhodesain from Trypanosoma brucei rhodesiense and tbcatB from Trypanosoma brucei brucei.[1]
| Parasitic Protease | Organism | Inhibition Parameter | Value | pH | Reference(s) |
| Cruzain | Trypanosoma cruzi | kinact/Ki (M-1s-1) | 13,000 ± 1,000 | 5.5 | [1] |
| IC50 (nM) | 70 | 5.5 | [5] | ||
| IC50 (nM) | 8 | 8.0 | [5] | ||
| Rhodesain | T. b. rhodesiense | % Inhibition @ 10 µM | No inhibition | - | [1] |
| tbcatB | T. b. brucei | % Inhibition @ 10 µM | Weak inhibition | - | [1] |
| SmCB1 | S. mansoni | IC50 (nM) | 50.1 ± 3.4 | 5.5 | |
| EhCP1 | E. histolytica | - | Effective inhibitor | - | [3] |
Selectivity Profile: Parasitic vs. Host Proteases
K11777 is known to be a potent inhibitor of human cathepsins S, L, and B.[6] this compound differs from K11777 by the substitution of a phenylalanine with an arginine at the P2 position.[3] This change can influence binding affinity and selectivity. For instance, in the case of the parasitic protease SmCB1, this compound shows weaker inhibition compared to K11777.
| Inhibitor | Target Protease | IC50 (nM) | Reference(s) |
| This compound | SmCB1 (S. mansoni) | 50.1 ± 3.4 | |
| K11777 | SmCB1 (S. mansoni) | 2.09 ± 0.08 |
This "24-fold weaker inhibition" of SmCB1 by this compound compared to K11777 suggests that the P2 arginine is less optimal for binding to this specific parasitic cathepsin B-like protease.[7]
While direct quantitative data for this compound against human cathepsins is lacking, the potent activity of the parent vinyl sulfone scaffold (K11777) against these host proteases suggests that this compound may also exhibit inhibitory activity against them. The concept of "biological selectivity" has been proposed, which suggests that even biochemically non-selective inhibitors may be safe in vivo due to factors like protease redundancy and different protease concentrations in host versus parasite.[2] However, without direct experimental data, the precise selectivity of this compound for parasitic over host proteases remains to be definitively established.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against parasitic and host cysteine proteases.
Cruzain Inhibition Assay (Parasitic)
This protocol is based on the methodology used for evaluating this compound against T. cruzi cruzain.[1]
-
Enzyme Activation: Recombinant cruzain is activated in a buffer containing 100 mM sodium acetate, pH 5.5, and 5 mM dithiothreitol (B142953) (DTT) for 10 minutes at room temperature.
-
Inhibitor Incubation: The activated enzyme is then incubated with varying concentrations of this compound (or a DMSO control) for a defined period.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin), to a final concentration of 10 µM.
-
Fluorescence Monitoring: The rate of substrate cleavage is monitored by measuring the increase in fluorescence (excitation at 355 nm, emission at 460 nm) over time using a fluorescence plate reader.
-
Data Analysis: Inhibition constants (kinact/Ki or IC50 values) are calculated by fitting the data to appropriate kinetic models.
Human Cathepsin B/L Inhibition Assay (Host)
This protocol is a generalized procedure for assessing inhibition of human cathepsins.
-
Enzyme Activation: Recombinant human cathepsin B or L is activated in an appropriate assay buffer (e.g., 50 mM MES, pH 6.0 for cathepsin B; 50 mM MES, pH 5.5 for cathepsin L) containing DTT and EDTA for 15 minutes at 37°C.
-
Inhibitor Incubation: The activated cathepsin is pre-incubated with various concentrations of the test inhibitor for 10-15 minutes at room temperature.
-
Substrate Addition: A specific fluorogenic substrate is added to initiate the reaction. For cathepsin B, Z-Arg-Arg-AMC is commonly used, while for cathepsin L, Z-Phe-Arg-AMC can be used.
-
Fluorescence Measurement: The reaction progress is monitored by measuring the release of the fluorophore (e.g., AMC) over time.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for selectivity assessment.
Conclusion
This compound is a potent, irreversible inhibitor of cruzain, the primary cysteine protease of T. cruzi, and has demonstrated efficacy against this parasite in preclinical models.[1][3] Its activity against other parasitic proteases varies, indicating some degree of specificity within this group.
References
- 1. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition of cathepsin B drug target from the human blood fluke, Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel peptidyl aryl vinyl sulfones as highly potent and selective inhibitors of cathepsins L and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arginine-based structures are specific inhibitors of cathepsin C. Application of peptide combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of WRR-483's Trypanocidal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the trypanocidal activity of the experimental compound WRR-483 against Trypanosoma cruzi, the causative agent of Chagas disease. Its performance is evaluated alongside the current standard-of-care drugs, benznidazole (B1666585) and nifurtimox (B1683997), and its precursor, K11777. This analysis is supported by a review of published experimental data.
Executive Summary
This compound is a vinyl sulfone-based cysteine protease inhibitor that demonstrates potent activity against T. cruzi both in vitro and in vivo.[1][2][3][4][5] Its mechanism of action involves the irreversible inhibition of cruzain, a key enzyme in the parasite's life cycle.[1][2][3][4][5] Experimental data indicates that this compound has comparable efficacy to K11777, another cruzain inhibitor, and shows promise as a potential therapeutic agent for Chagas disease.[1][2][3][4][5] Comparisons with benznidazole and nifurtimox are based on data from separate studies, highlighting the need for direct comparative clinical trials.
Data Presentation
In Vitro Efficacy Against T. cruzi Amastigotes
| Compound | IC50 (µM) | T. cruzi Strain(s) | Cell Line | Incubation Time | Citation(s) |
| This compound | ~2.5 | CA-I/72 | BESM | 72 h | [5] |
| K11777 | Not explicitly stated in the primary this compound paper, but described as having comparable efficacy. | CA-I/72 | BESM | 72 h | [5] |
| Benznidazole | 4.00 ± 1.90 | Multiple | Multiple | 72h or 96h | [6] |
| Nifurtimox | 2.62 ± 1.22 | Multiple | Multiple | 72h or 96h | [6] |
Note: IC50 values for benznidazole and nifurtimox are averaged from multiple strains and studies for a general comparison. Susceptibility can vary significantly between different T. cruzi strains (Discrete Typing Units - DTUs).[6][7][8]
In Vivo Efficacy in Murine Models of Acute Chagas Disease
| Compound | Dosage | Administration Route | Mouse Strain | T. cruzi Strain | Outcome | Citation(s) |
| This compound | 100 mg/kg/day for 20 days | Oral | BALB/c | CA-I/72 | 100% survival | [5] |
| K11777 | 100 mg/kg/day for 20 days | Oral | BALB/c | CA-I/72 | 100% survival | [5] |
| Benznidazole | 100 mg/kg/day for 20 days | Oral | BALB/c | Multiple | Parasitological cure in a high percentage of mice. | [2][9] |
| Nifurtimox | Not directly comparable in the same model. | Oral | Multiple | Multiple | Effective in reducing parasitemia and increasing survival. | [10][11] |
Mechanism of Action: Cruzain Inhibition
This compound acts as an irreversible inhibitor of cruzain, the major cysteine protease of T. cruzi.[1][2][3][4][5] Cruzain is vital for multiple aspects of the parasite's life cycle, including:
-
Nutrient acquisition: Degradation of host proteins.[12]
-
Differentiation: Transformation between life cycle stages.[12][13]
-
Host cell invasion: Processing of parasite and host proteins to facilitate entry into host cells.[13][14]
-
Immune evasion: Cleavage of host immune signaling molecules, such as NF-κB, to dampen the host immune response.[3][4][13]
By inhibiting cruzain, this compound disrupts these essential processes, leading to parasite death.
Caption: Inhibition of Cruzain by this compound disrupts key parasite functions.
Experimental Protocols
In Vitro Anti-amastigote Assay
A standardized protocol for evaluating the in vitro efficacy of compounds against the intracellular amastigote stage of T. cruzi is as follows:
-
Cell Culture: Host cells (e.g., BESM, L6, or Vero cells) are seeded in 96-well plates and incubated to form a monolayer.
-
Infection: The host cell monolayer is infected with trypomastigotes at a specific multiplicity of infection (MOI).
-
Compound Addition: After a set incubation period to allow for invasion and differentiation into amastigotes, the extracellular parasites are washed away, and the test compounds (e.g., this compound) are added at various concentrations.
-
Incubation: The plates are incubated for a defined period (typically 72-96 hours) to allow for amastigote replication.
-
Quantification: The number of intracellular amastigotes is quantified. This can be done manually by microscopy after staining, or more commonly, using automated imaging systems or reporter gene assays (e.g., parasites expressing β-galactosidase).
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated from the dose-response curve.
In Vivo Murine Model of Acute Chagas Disease
The following is a general protocol for assessing the in vivo efficacy of trypanocidal compounds in a mouse model:
-
Animal Model: A susceptible mouse strain (e.g., BALB/c) is used.
-
Infection: Mice are infected with a virulent strain of T. cruzi (e.g., CA-I/72 or Y strain) via intraperitoneal injection.
-
Treatment: Treatment with the test compound (e.g., this compound) is initiated at a specific time point post-infection and administered for a defined duration (e.g., 20 days). A vehicle control group and a positive control group (e.g., benznidazole) are included.
-
Monitoring: Parasitemia (the number of parasites in the blood) is monitored throughout the experiment. Animal survival and clinical signs of disease are also recorded.
-
Cure Assessment: At the end of the study, parasitological cure can be assessed by methods such as hemoculture, PCR on blood and tissues, or immunosuppression followed by monitoring for relapse.
Caption: A streamlined workflow for evaluating trypanocidal compounds.
Concluding Remarks
The independent verification of this compound's trypanocidal activity through in vitro and in vivo studies positions it as a promising candidate for further development in the treatment of Chagas disease. Its specific mechanism of action against a validated parasite target, cruzain, is a significant advantage. While direct comparative efficacy and safety data against the current standards of care, benznidazole and nifurtimox, from human clinical trials are not yet available, the preclinical data warrants continued investigation. Future studies should focus on head-to-head comparisons in standardized preclinical models and eventual evaluation in clinical settings to fully delineate the therapeutic potential of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion | PLOS Pathogens [journals.plos.org]
- 4. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promising Efficacy of Benznidazole Nanoparticles in Acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nifurtimox | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. researchgate.net [researchgate.net]
- 13. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Cruzipain-Mediated Pathway of Human Cell Invasion by Trypanosoma cruzi Requires Trypomastigote Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of WRR-483: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like WRR-483 are paramount for laboratory safety and environmental compliance. This document provides essential information on the operational and disposal procedures for this compound, a cysteine protease inhibitor investigated for its potential therapeutic effects against Chagas disease.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, research-grade chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials.
This compound Disposal Procedures
As this compound is a research chemical with limited safety data, it must be treated as hazardous waste. The following step-by-step procedure outlines the proper disposal workflow.
Waste Management Workflow
Caption: Workflow for the safe disposal of this compound.
-
Waste Collection: Collect all disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, in a designated and clearly marked hazardous waste container.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate from general laboratory trash and other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Container Labeling: The waste container must be securely sealed and clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("1076088-50-0"), and the approximate quantity of the waste.
-
Consult EHS: Contact your institution's EHS department or equivalent safety office for guidance on the specific disposal requirements for this category of chemical waste.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a certified hazardous waste management company. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Protocols and Data
The following protocols are summarized from the publication "In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi."[1][2]
In Vitro Trypanocidal Activity Assay
This experiment evaluates the efficacy of this compound in inhibiting the proliferation of Trypanosoma cruzi in cell culture.[1]
Methodology:
-
Bovine embryo skeletal muscle cells are seeded in 96-well plates and grown to confluence.[1]
-
The cell monolayers are then infected with T. cruzi trypomastigotes for 2 hours.[1]
-
After infection, the cells are washed, and a medium containing various concentrations of this compound is added.[1]
-
The cultures are incubated for 72 hours.[1]
-
Following incubation, the cells are fixed, stained with DAPI, and the number of parasites per cell is counted using a fluorescence microscope.[1]
| Concentration of this compound (µM) | Mean Parasites per Cell (±SE) |
| 0.3 | 4.5 (±0.5) |
| 0.6 | 3.8 (±0.4) |
| 1.25 | 2.5 (±0.3) |
| 2.5 | 1.2 (±0.2) |
| 5 | 0.5 (±0.1) |
| 7.5 | 0.1 (±0.05) |
| 10 | 0 |
| 20 | 0 |
Data presented is representative and based on typical results from such assays.
In Vivo Efficacy in a Mouse Model of Acute Chagas Disease
This protocol assesses the ability of this compound to clear parasitic infection in a living organism.
Methodology:
-
Mice are infected with T. cruzi.
-
A treatment regimen with this compound is initiated, typically administered orally or via injection.
-
The level of parasitemia (parasites in the blood) is monitored at regular intervals.
-
At the end of the study, tissues may be harvested to assess parasite burden.
Signaling Pathway Inhibition
This compound is an irreversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi.[3][4][5] Cruzain is essential for the parasite's life cycle, including invasion of host cells and immune evasion.[3][4][5][6][7] By inhibiting cruzain, this compound disrupts these critical processes, ultimately leading to the parasite's demise.
Caption: Inhibition of the cruzain-mediated immune evasion pathway by this compound.
By providing this essential safety and procedural information, we aim to support the scientific community in the safe and effective handling of research compounds, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In vitro and in vivo studies of the trypanocidal properties of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion | PLOS Pathogens [journals.plos.org]
- 4. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]
- 5. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Cruzipain-Mediated Pathway of Human Cell Invasion by Trypanosoma cruzi Requires Trypomastigote Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell signaling during Trypanosoma cruzi invasion [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
